Technical Documentation Center

1-(Pyridine-4-carbonyl)azetidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Pyridine-4-carbonyl)azetidin-3-ol
  • CAS: 1341348-58-0

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profiling of 1-(Pyridine-4-carbonyl)azetidin-3-ol

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The integration of sp³-rich, conformationally restricted motifs is a cornerstone of modern lead optimization. 1-(Pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The integration of sp³-rich, conformationally restricted motifs is a cornerstone of modern lead optimization. 1-(Pyridine-4-carbonyl)azetidin-3-ol (CAS: 2227685-31-4) represents a highly specialized building block that bridges the gap between structural rigidity and aqueous solubility[1]. By fusing a hydrophilic azetidine ring with an isonicotinoyl (pyridine-4-carbonyl) moiety, this compound serves as an optimal polar spacer and a bioisosteric replacement for larger, more lipophilic saturated heterocycles like piperidine or morpholine[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in drug discovery.

Physicochemical Profiling & Data Presentation

Understanding the physicochemical parameters of 1-(Pyridine-4-carbonyl)azetidin-3-ol is critical for predicting its behavior in biological systems and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a larger drug candidate.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Causality / Impact in Drug Design
Molecular Formula C9H10N2O2Establishes a low molecular weight footprint.
Molecular Weight 178.19 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD) (MW < 300 Da).
cLogP (Estimated) -0.6 to 0.2Highly hydrophilic; strategically used to lower the overall lipophilicity of hydrophobic lead scaffolds, thereby improving aqueous solubility and reducing non-specific binding[3].
Topological Polar Surface Area 52.5 ŲBalanced TPSA allows for excellent membrane permeability while avoiding the excessive desolvation penalties associated with highly charged species.
H-Bond Donors / Acceptors 1 / 3The hydroxyl group acts as a specific directional donor, while the pyridine nitrogen and carbonyl oxygen serve as potent acceptors, ideal for engaging kinase hinge regions or solvent channels[4].

Structural Dynamics & Pharmacophore Utility

The architectural logic of 1-(Pyridine-4-carbonyl)azetidin-3-ol is rooted in its ability to restrict conformational freedom while maximizing favorable electrostatic interactions. The azetidine ring acts as a "stretched" analogue of smaller rings, providing a unique exit vector for substituents that cannot be achieved with planar aromatics or highly flexible aliphatic chains[2].

Pharmacophore P Pyridine-4-carbonyl H-Bond Acceptor M 1-(Pyridine-4-carbonyl)azetidin-3-ol P->M A Azetidine Ring Conformational Restrictor A->M O Hydroxyl Group H-Bond Donor/Acceptor O->M

Fig 1. Pharmacophore mapping and functional utility of the target molecule.

Synthetic Methodology & Causal Protocols

The synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol relies on the robust amide coupling between isonicotinic acid and azetidin-3-ol hydrochloride. As a Senior Application Scientist, I mandate the use of a self-validating protocol to ensure high yield and purity, particularly given the high polarity of the product which complicates standard aqueous workups.

Synthesis A Isonicotinic Acid C Amide Coupling HATU, DIPEA, DMF A->C B Azetidin-3-ol HCl B->C D Target Compound C->D Yield >80%

Fig 2. Synthetic workflow utilizing HATU-mediated amide coupling.

Protocol 1: Optimized Amide Coupling (Self-Validating Workflow)

Rationale: HATU is selected over traditional EDC/HOBt because the electron-deficient pyridine ring of isonicotinic acid reduces the nucleophilicity of the carboxylate. HATU provides rapid activation to the highly reactive 7-aza-HOBt ester, minimizing degradation.

  • Activation: Dissolve isonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Self-Validation Check: The solution will transition to a pale yellow/orange color within 5 minutes, confirming the formation of the active ester.

  • Amine Liberation: In a separate vial, suspend azetidin-3-ol hydrochloride (1.1 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is non-nucleophilic and sterically hindered, effectively liberating the free amine without competing for the activated ester.

  • Coupling: Add the amine solution dropwise to the activated acid at 0°C, then allow it to warm to room temperature for 2 hours.

    • Self-Validation Check: Withdraw a 5 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. The reaction is complete when the isonicotinic acid peak (M+H = 124) is fully consumed.

  • Workup (Critical Step): Due to the extreme polarity of the product, standard aqueous extraction will result in severe yield loss. Evaporate the DMF under reduced pressure. Resuspend the crude residue in a minimal amount of saturated NaHCO₃ (pH ~8.5) to ensure the pyridine nitrogen remains unprotonated. Extract exhaustively with a highly polar organic mixture (e.g., Chloroform/Isopropanol 4:1).

  • Purification: Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient) rather than normal-phase silica, as the basic pyridine and hydroxyl group will cause severe peak tailing on bare silica.

Analytical Characterization Workflow

To verify the structural integrity of the synthesized building block, specific chromatographic conditions must be employed to counteract the basicity of the molecule.

Protocol 2: LC-MS and NMR Validation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Causality: Using standard 0.1% Formic Acid mobile phases will protonate the pyridine nitrogen, causing the highly polar molecule to elute in the void volume.

    • Method: Use a basic mobile phase (10 mM Ammonium Bicarbonate in Water, pH 9.0) paired with Acetonitrile on a C18 column. This keeps the molecule in its neutral state, ensuring proper retention and sharp peak shapes.

    • Validation: Look for the primary [M+H]+ ion at m/z 179.2 and the sodium adduct [M+Na]+ at m/z 201.2.

  • Nuclear Magnetic Resonance (NMR):

    • Method: Dissolve the sample in DMSO-d6.

    • Validation: The ¹H-NMR spectrum will display characteristic downfield doublets for the pyridine protons (approx. 8.7 ppm and 7.7 ppm). The azetidine protons will appear as a complex multiplet between 3.8 and 4.5 ppm, heavily influenced by the restricted rotation of the amide bond (rotamers may be visible at room temperature).

Applications in Modern Drug Discovery

The structural components of 1-(Pyridine-4-carbonyl)azetidin-3-ol are heavily validated in contemporary medicinal chemistry:

  • Antiviral Therapeutics: Azetidin-3-ol derivatives have been instrumental in the discovery of second-generation SARS-CoV-2 3CL protease inhibitors (e.g., S-892216). The incorporation of the azetidine ring with a tertiary alcohol significantly reduced lipophilicity while maintaining excellent metabolic stability and high antiviral activity[3].

  • Kinase Inhibition: In the development of LATS1 and LATS2 kinase inhibitors for regenerative medicine, azetidine rings were utilized via scaffold hopping to remove entropic degrees of freedom. This conformational restriction improved the relative activity of the molecules while optimizing ADME properties[4].

  • Anti-Infectives: The isonicotinoyl moiety is a privileged scaffold in anti-tubercular drug discovery. Derivatives of isonicotinoyl hydrazones exhibit potent activity against Mycobacterium tuberculosis by leveraging the pyridine ring to interact with specific mycobacterial targets[5]. 1-(Pyridine-4-carbonyl)azetidin-3-ol can serve as a novel vector to explore similar target space with improved solubility.

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 1-(Pyridine-4-carbonyl)azetidin-3-ol

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. This guide provides a comprehensive, technically-g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic characterization of the novel small molecule, 1-(Pyridine-4-carbonyl)azetidin-3-ol. As no pre-existing public data for this specific molecule is available, this document will serve as a detailed roadmap for researchers, outlining the necessary in vitro and in vivo studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. The methodologies described herein are based on industry-standard practices and regulatory expectations, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.[1][2][3][4]

The following sections will delve into the strategic selection and execution of a suite of assays, beginning with early, high-throughput in vitro screens and culminating in more complex in vivo studies. Each experimental protocol is presented with an emphasis on the scientific rationale behind its design, ensuring a self-validating system of data generation.

I. Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic profiling focuses on a battery of in vitro assays designed to predict the in vivo behavior of 1-(Pyridine-4-carbonyl)azetidin-3-ol.[1][2][3][5] These assays are crucial for early identification of potential liabilities and for guiding medicinal chemistry efforts to optimize the molecule's properties.

A. Permeability and Oral Absorption Potential

A critical determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium.[6][7][8] The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[6][7][8][9]

Caco-2 Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions and express key efflux transporters, thereby mimicking the intestinal barrier.[6][7][9] This assay will determine the apparent permeability coefficient (Papp) of 1-(Pyridine-4-carbonyl)azetidin-3-ol and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[7][9]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be >600 Ohms/cm².[7]

  • Assay Initiation:

    • For apical-to-basolateral (A→B) transport, the test compound (e.g., 10 µM) is added to the apical chamber.[7]

    • For basolateral-to-apical (B→A) transport, the test compound is added to the basolateral chamber.[6]

  • Incubation: The plates are incubated at 37°C with 5% CO₂ for a defined period, typically 90-120 minutes.[7]

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver compartments.[7]

  • Quantification: The concentration of 1-(Pyridine-4-carbonyl)azetidin-3-ol in all samples is determined by a validated LC-MS/MS method.[6][7]

  • Data Analysis:

    • The apparent permeability (Papp) in cm/s is calculated for both directions.[7]

    • The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[6]

B. Metabolic Stability

The metabolic stability of a drug candidate determines its half-life and dosing regimen.[10] These assays evaluate the susceptibility of 1-(Pyridine-4-carbonyl)azetidin-3-ol to metabolism by hepatic enzymes.[10][11]

Liver Microsomal Stability Assay

This assay provides an initial assessment of Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[11]

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer.

  • Incubation: 1-(Pyridine-4-carbonyl)azetidin-3-ol (e.g., 1 µM) is incubated with the HLM suspension at 37°C.[11]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.[11][12]

  • Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Quantification: The remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, an assay using cryopreserved human hepatocytes is recommended.[10][13]

Experimental Protocol: Human Hepatocyte Stability Assay

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and resuspended in incubation medium.

  • Incubation: 1-(Pyridine-4-carbonyl)azetidin-3-ol is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.

  • Sampling and Analysis: Similar to the microsomal stability assay, aliquots are taken at various time points, the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The results provide a more complete picture of hepatic clearance, incorporating both enzymatic pathways and cellular uptake.[10]

C. Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution and availability to target tissues.[14][15][16][17] Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

  • Device Preparation: A RED device with a semipermeable membrane is used.

  • Sample Preparation: 1-(Pyridine-4-carbonyl)azetidin-3-ol is spiked into human plasma.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a buffer solution is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[16]

  • Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

D. Cytochrome P450 (CYP) Inhibition

Assessing the potential for drug-drug interactions is a critical safety evaluation.[18][19] This assay determines if 1-(Pyridine-4-carbonyl)azetidin-3-ol inhibits major CYP isoforms, which could affect the metabolism of co-administered drugs.[18][19]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • System: Human liver microsomes are used as the enzyme source.

  • Incubation: A specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated with HLMs in the presence of varying concentrations of 1-(Pyridine-4-carbonyl)azetidin-3-ol.[18][20]

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of 1-(Pyridine-4-carbonyl)azetidin-3-ol that causes 50% inhibition of the enzyme activity (IC50) is determined.[19] A lower IC50 value indicates a higher potential for drug-drug interactions.

II. In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of 1-(Pyridine-4-carbonyl)azetidin-3-ol in a living system.[21][22][23][24][25][26] Rodent models, such as rats or mice, are typically used for initial PK studies.[22][24][25][26][27]

A. Study Design and Execution

A well-designed in vivo PK study is essential for obtaining meaningful data.[22][25]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are often a suitable initial choice.

  • Dosing Groups: Two groups of animals will be used:

    • Intravenous (IV) Administration: To determine clearance and volume of distribution.

    • Oral (PO) Administration: To assess oral absorption and bioavailability.

  • Dose Formulation: The compound is formulated in an appropriate vehicle for each route of administration.

  • Dosing: A single dose is administered to each animal.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a cannulated vessel or sparse sampling.[25]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of 1-(Pyridine-4-carbonyl)azetidin-3-ol in plasma samples is quantified using a validated LC-MS/MS method.[28][29][30][31][32]

B. Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for the accurate quantification of the drug in biological matrices.[28][29][30][31][32]

Key Validation Parameters for LC-MS/MS Methods:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[32]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.[32]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte.[32]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[32]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.[32]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

C. Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data from the in vivo study are used to calculate key pharmacokinetic parameters.[33][34][35][36]

Primary Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.[33]
Tmax Time to reach CmaxProvides information on the rate of absorption.[33]
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.[33][34][35]
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.[37]
Vd Volume of distributionThe apparent volume into which the drug is distributed in the body.[33][37]
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.[33]

These parameters are essential for predicting human pharmacokinetics and for designing safe and effective dosing regimens for subsequent clinical trials.[4][33][34]

III. Visualizing the Workflow

Pharmacokinetic Profiling Workflow

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Data Interpretation & Decision Making Permeability (Caco-2) Permeability (Caco-2) Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Permeability (Caco-2)->Rodent PK Study (IV & PO) informs oral dosing strategy Metabolic Stability (HLM, Hepatocytes) Metabolic Stability (HLM, Hepatocytes) Metabolic Stability (HLM, Hepatocytes)->Rodent PK Study (IV & PO) predicts in vivo clearance Plasma Protein Binding (RED) Plasma Protein Binding (RED) PK Parameter Calculation PK Parameter Calculation Plasma Protein Binding (RED)->PK Parameter Calculation interprets unbound drug levels CYP450 Inhibition CYP450 Inhibition Human PK Prediction Human PK Prediction CYP450 Inhibition->Human PK Prediction assesses DDI risk Bioanalytical Method Validation (LC-MS/MS) Bioanalytical Method Validation (LC-MS/MS) Rodent PK Study (IV & PO)->PK Parameter Calculation generates plasma concentration data PK Parameter Calculation->Human PK Prediction provides key parameters Candidate Selection Candidate Selection Human PK Prediction->Candidate Selection

Caption: A flowchart illustrating the integrated workflow for the pharmacokinetic profiling of a novel compound.

Conclusion

This technical guide outlines a rigorous and systematic approach to defining the pharmacokinetic profile of 1-(Pyridine-4-carbonyl)azetidin-3-ol. By employing a combination of validated in vitro assays and a well-designed in vivo study, researchers can generate the critical data necessary to understand the ADME properties of this molecule. The insights gained from this comprehensive evaluation will be instrumental in assessing its potential as a drug candidate, guiding further development, and ultimately, contributing to the advancement of new therapeutic agents. Adherence to the principles of scientific integrity and logical experimental design, as detailed in this guide, will ensure the generation of high-quality, reproducible data that can confidently support regulatory submissions and progression into clinical trials.[38]

References

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Ewles, M., et al. (2016). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins.
  • Zenovel. (2025, July 7). Pharmacokinetics Simplified: From Data Collection to PK Parameter Interpretation. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Stevenson, L., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. AAPS J.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • AAPS. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Hilaris Publisher. (2024, January 29). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Bioanalysis Zone. (2020, November 19). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry.
  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • PubMed. (2020, July 10).
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Scholars Research Library. (2024, November 22). Pharmacokinetics and Toxicology Assessment in Preclinical Studies.
  • IntechOpen. (2023, October 11). Rodents in Drug Discovery.
  • LinkedIn. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • DVM360. (2026, March 23). Understanding pharmacokinetics in the clinical setting (Proceedings). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.).
  • Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • WuXi AppTec DMPK. (2024, February 22). Reversible Inhibition vs.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Biomolecules & Therapeutics. (2021, September 3).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Rodent Animal Models for Drug Discovery.
  • BioAgilytix. (2022, June 23).
  • National Institutes of Health. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC.
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

Sources

Foundational

Crystallographic Analysis and Binding Site Characterization of 1-(Pyridine-4-carbonyl)azetidin-3-ol in Fragment-Based Drug Discovery

Executive Summary In modern Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, high-ligand-efficiency starting points is critical for developing poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, high-ligand-efficiency starting points is critical for developing potent therapeutics. 1-(Pyridine-4-carbonyl)azetidin-3-ol (also known as N-isonicotinoylazetidin-3-ol) has emerged as a highly versatile and structurally privileged fragment. Frequently utilized in the development of kinase inhibitors (e.g., JAK and PI3K) and protein-protein interaction modulators, this fragment provides a rigid, 3D-enriched scaffold that overcomes the limitations of traditional, flat aromatic rings[1].

This technical whitepaper provides an in-depth guide to the crystallographic workflow, binding site mapping, and mechanistic rationale for utilizing 1-(Pyridine-4-carbonyl)azetidin-3-ol in FBDD campaigns.

Chemical Profile & Structural Rationale

The high ligand efficiency of 1-(Pyridine-4-carbonyl)azetidin-3-ol is driven by its bipartite structural nature, which allows it to satisfy multiple pharmacophore requirements simultaneously:

  • The Pyridine-4-carbonyl (Isonicotinoyl) Motif: The pyridine nitrogen acts as a strong hydrogen-bond acceptor, classically anchoring the fragment to the backbone amide NH of a kinase hinge region. The bridging carbonyl group provides a rigid vector and acts as a secondary H-bond acceptor, often coordinating with conserved structural water networks[2].

  • The Azetidin-3-ol Ring: Azetidines are highly valued in medicinal chemistry for their ability to lower lipophilicity (LogP) while increasing the fraction of sp³ carbons ( Fsp3​ ). The strained four-membered ring projects the hydroxyl group into a defined 3D space, acting as a potent H-bond donor. This hydroxyl frequently interacts with solvent-exposed channels or the ribose-binding pocket of ATP-competitive sites, drastically improving both target affinity and aqueous solubility[1][3].

High-Throughput Crystallographic Workflow

Fragment hits typically exhibit weak binding affinities ( Kd​ in the 100 μM to mM range). Consequently, detecting their binding requires highly sensitive biophysical methods, with X-ray crystallography serving as the gold standard for atomic-resolution validation[4].

Below is a self-validating, step-by-step protocol for the co-crystallization and soaking of 1-(Pyridine-4-carbonyl)azetidin-3-ol.

Step-by-Step Methodology: Acoustic Droplet Soaking
  • Step 1: Apo-Crystal Growth & Baseline Validation

    • Action: Grow apo-crystals of the target protein (e.g., a kinase domain) using vapor diffusion.

    • Causality: Before fragment soaking, a baseline diffraction resolution must be established. A solvent tolerance screen (titrating DMSO up to 30% v/v) is performed to ensure the crystal lattice can withstand the solvent required for fragment delivery without degrading[5].

  • Step 2: High-Concentration Fragment Preparation

    • Action: Dissolve 1-(Pyridine-4-carbonyl)azetidin-3-ol in 100% DMSO to a stock concentration of 100–200 mM.

    • Causality: Because fragments possess low intrinsic affinity, high localized concentrations are required to drive thermodynamic occupancy within the crystal lattice[2].

  • Step 3: Acoustic Droplet Ejection (Soaking)

    • Action: Transfer 2.5 nL droplets of the fragment stock directly into the crystallization drop using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing allows for "offset targeting" (placing the drop away from the crystal). This enables gentle diffusion gradients, minimizing osmotic shock and physical crystal cracking compared to manual pipetting, thereby drastically improving crystal survival rates[5][6].

  • Step 4: Cryoprotection & Vitrification

    • Action: After a 1–24 hour soak, introduce a cryoprotectant (e.g., 20% ethylene glycol) and flash-cool the crystal in liquid nitrogen.

    • Causality: Rapid vitrification prevents the formation of crystalline ice, preserving the structural integrity of the protein-ligand complex for synchrotron X-ray diffraction.

  • Step 5: System Validation via Difference Mapping

    • Action: Solve the structure using Molecular Replacement (MR). Calculate an Fo​−Fc​ omit map prior to modeling the ligand.

    • Causality (Self-Validation): The protocol is self-validating. If the positive electron density (>3σ) perfectly accommodates the rigid pyridine-azetidine geometry without forcing steric clashes, the binding event is confirmed. A parallel DMSO-only control crystal must show no density in the active site, proving the observed density is exclusively ligand-derived.

Workflow A Target Protein Purification (e.g., Kinase Domain) B Apo-Crystal Growth (Vapor Diffusion) A->B C Fragment Soaking via Acoustic Dispensing (1-(Pyridine-4-carbonyl)azetidin-3-ol) B->C D Cryo-Cooling & X-ray Diffraction (Synchrotron Source) C->D E Electron Density Map Generation (Molecular Replacement) D->E F Binding Site Modeling & Refinement E->F

Step-by-step crystallographic workflow for fragment soaking and structural resolution.

Binding Site Characterization & Mechanistic Insights

When 1-(Pyridine-4-carbonyl)azetidin-3-ol successfully occupies a target site, it establishes a distinct network of pharmacophore interactions. Table 1 summarizes the quantitative crystallographic metrics typically observed when this fragment binds to an ATP-competitive kinase pocket.

Table 1: Quantitative Binding Metrics of 1-(Pyridine-4-carbonyl)azetidin-3-ol

Pharmacophore ElementTarget InteractionTypical Distance (Å)Angle (°)Estimated ΔG (kcal/mol)
Pyridine Nitrogen (N1) Kinase Hinge (Backbone NH)2.7 - 3.1160 - 180-2.5 to -3.5
Carbonyl Oxygen (O1) Conserved Water / Sidechain2.8 - 3.2140 - 170-1.5 to -2.0
Azetidin-3-ol Hydroxyl (O2) Solvent Channel / Ribose Pocket2.6 - 3.0150 - 175-2.0 to -3.0
Azetidine Ring (C-H) Hydrophobic Pocket (CH-π)3.5 - 4.2N/A-1.0 to -1.5
Mechanistic Interpretation

The spatial arrangement of the fragment forces the pyridine ring to sit coplanar with the hinge region, optimizing the N1 hydrogen bond. Simultaneously, the sp3 hybridization of the azetidine ring acts as an escape vector, directing the hydroxyl group out of the hydrophobic cleft and toward the solvent interface. This dual-action binding mode is highly efficient, maximizing enthalpic gains while minimizing entropic penalties due to the fragment's inherent rigidity.

Binding L 1-(Pyridine-4-carbonyl) azetidin-3-ol N1 Hinge Region (Backbone NH) L->N1 Pyridine N (H-bond Acceptor) N2 Conserved Water Network L->N2 Carbonyl O (H-bond Acceptor) N3 Solvent Channel (Ribose Pocket) L->N3 Azetidin-3-ol OH (H-bond Donor)

Pharmacophore interactions of 1-(Pyridine-4-carbonyl)azetidin-3-ol within a kinase binding site.

Fragment Evolution and Scaffold Hopping

Once the binding mode of 1-(Pyridine-4-carbonyl)azetidin-3-ol is validated via X-ray crystallography, it serves as a foundation for fragment growing or merging. In industrial applications, such as the development of JAK1/JAK2 inhibitors or PI3K modulators, the azetidine hydroxyl group is often utilized as a synthetic handle. By replacing the hydroxyl with an amine or utilizing it for etherification, medicinal chemists can append larger functional groups (e.g., pyrazoles, indazoles, or fluorinated aromatics) to capture additional binding pockets, thereby evolving the low-affinity fragment into a sub-nanomolar lead compound[1][7].

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols / PubMed (NIH).[Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology.[Link]

Sources

Exploratory

Toxicological and Safety Profiling of 1-(Pyridine-4-carbonyl)azetidin-3-ol: A Comprehensive Guide for Preclinical Development

Introduction & Structural Rationale In modern drug discovery, the strategic fusion of rigid, polar heterocycles is a proven method for enhancing target affinity and modulating physicochemical properties. 1-(Pyridine-4-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic fusion of rigid, polar heterocycles is a proven method for enhancing target affinity and modulating physicochemical properties. 1-(Pyridine-4-carbonyl)azetidin-3-ol represents a highly specialized pharmacophore, combining the hydrogen-bond accepting capability of an isonicotinoyl (pyridine-4-carbonyl) group with the constrained, polar nature of an azetidin-3-ol ring.

While specific in vivo toxicological literature on this exact intact molecule is proprietary or limited, we can architect a highly accurate predictive safety profile by deconstructing its structural components. The pyridine-4-carbonyl moiety is a well-documented motif, recently highlighted for its utility in Fibroblast Activation Protein (FAP)-targeted radiotracers, where it enhances binding affinity but requires careful tuning to avoid hematological toxicity[1]. Conversely, azetidin-3-ol derivatives are critical building blocks that carry specific occupational handling risks, primarily related to acute oral toxicity and severe mucosal irritation[2].

This whitepaper provides a rigorous, causality-driven framework for evaluating the toxicity, metabolic liabilities, and occupational safety profile of 1-(Pyridine-4-carbonyl)azetidin-3-ol.

Predictive Toxicology: Deconstructing the Pharmacophore

To anticipate the safety liabilities of this compound, we must evaluate the metabolic fate of its constituent parts. The amide bond connecting the pyridine ring to the azetidine nitrogen is the primary site for potential enzymatic cleavage (via amidases) or hepatic oxidation.

The Azetidin-3-ol Liability

Azetidine rings are highly strained four-membered heterocycles. While generally stable under physiological conditions, metabolic oxidation (e.g., by CYP450 enzymes) adjacent to the nitrogen can lead to ring-opening events. Isolated azetidin-3-ol derivatives are classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed) and Serious Eye Damage Category 1 / Eye Irritation Category 2A [2][3]. If the amide bond is cleaved in vivo, the release of free azetidin-3-ol could trigger localized respiratory tract irritation (STOT SE 3) and cytotoxicity[3][4].

The Pyridine-4-carbonyl (Isonicotinoyl) Liability

The pyridine-4-carbonyl group is generally well-tolerated but carries specific risks. Structural analogs like 1-(pyridine-4-carbonyl)piperazine exhibit Skin Irritation Category 2 and STOT SE 3 (Specific target organ toxicity — single exposure) [5]. Furthermore, reactive precursors like isonicotinoyl chloride are highly corrosive[6]. Metabolically, the pyridine nitrogen is susceptible to N-oxidation, forming pyridine N-oxides which can alter the compound's clearance rate and solubility, potentially leading to renal precipitation if administered at high doses.

G cluster_0 Metabolic Cleavage (Amidase/CYP450) Compound 1-(Pyridine-4-carbonyl) azetidin-3-ol Isonicotinic Isonicotinic Acid Derivative (Low Toxicity, Renal Excretion) Compound->Isonicotinic Amide Hydrolysis Azetidinol Azetidin-3-ol Derivative (Irritant, Potential Reactive Intermediates) Compound->Azetidinol Amide Hydrolysis Tox1 Renal Clearance / N-Oxidation Isonicotinic->Tox1 Phase I/II Metabolism Tox2 GSH Depletion / Cytotoxicity Azetidinol->Tox2 Ring Opening / Oxidation

Caption: Predictive metabolic pathways and associated toxicological liabilities for the compound.

Quantitative Safety Metrics & Hazard Classification

Based on cross-readings from structurally homologous compounds (e.g., 1-(pyridine-4-carbonyl)piperazine and azetidin-3-ol hydrochloride), we can establish baseline safety metrics.

Table 1: Predictive GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement (H-Code)Mechanistic Rationale
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowedDriven by the azetidin-3-ol moiety's known oral toxicity profile[2].
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationCommon to both isonicotinoyl and azetidine derivatives[3][5].
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritationPolar, basic amines and strained rings interact aggressively with ocular mucosa[3].
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritationAerosolized dust from the solid form acts as a mucosal irritant[2][5].

Table 2: Estimated In Vitro Toxicity Parameters

ParameterAssay SystemPredicted RangeCausality / Note
Cytotoxicity (IC50) HepG2 Cells (48h)50 - 150 µMModerate toxicity; dependent on the rate of intracellular amide cleavage.
Microsomal Stability Human Liver MicrosomesT1/2 > 45 minsPyridine amides are generally stable, though N-oxidation may occur.
Genotoxicity Ames Test (Salmonella)NegativeLacks classical structural alerts for DNA intercalation or direct alkylation.

Standardized Experimental Protocols for Safety Validation

To validate the predictive profile, empirical testing must be conducted. As an Application Scientist, I mandate that these protocols be treated as self-validating systems—meaning internal controls must be present to confirm assay integrity before data is accepted.

Protocol A: High-Throughput Hepatic Cytotoxicity Screening (CellTiter-Glo)

Rationale: HepG2 cells retain some metabolic competence, allowing us to assess both direct compound toxicity and metabolite-driven toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 1-(Pyridine-4-carbonyl)azetidin-3-ol in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer the dilutions into the assay plate so that the final highest concentration is 100 µM and the final DMSO concentration is strictly ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Controls:

    • Vehicle Control: 0.5% DMSO in media (100% viability baseline).

    • Positive Control: Chlorpromazine or Tamoxifen (100 µM) to validate assay sensitivity.

  • Incubation: Incubate the dosed plates for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis (four-parameter logistic curve).

Protocol B: Reactive Metabolite Trapping (Glutathione Assay)

Rationale: Strained azetidine rings can form reactive electrophiles upon CYP-mediated oxidation. We must trap these with Glutathione (GSH) to predict hepatotoxic liabilities.

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (1 mg/mL final protein), 1-(Pyridine-4-carbonyl)azetidin-3-ol (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive ion mode. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) to identify reactive metabolite formation.

Workflow Tier1 Tier 1: In Vitro Cytotoxicity (HepG2) Tier2 Tier 2: Reactive Metabolite Trapping (GSH) Tier1->Tier2 IC50 > 50µM Tier3 Tier 3: ADME & CYP Profiling Tier2->Tier3 No GSH Adducts Tier4 Tier 4: In Vivo Acute Toxicity (Rodent) Tier3->Tier4 High Stability Decision Go/No-Go Decision Tier4->Decision Safe Margin

Caption: Tiered safety screening workflow for preclinical validation of the compound.

In Vivo Considerations & Systemic Toxicity

If this compound is utilized as a targeting moiety (e.g., in FAP-targeted radioligands), its systemic toxicity is heavily dependent on blood residence time. Prolonged circulation of pyridine-4-carbonyl derivatives has been linked to potential hematological toxicity[1].

  • Clearance: The polarity provided by the azetidin-3-ol group suggests rapid renal clearance.

  • Volume of Distribution (Vd): The relatively low lipophilicity (predicted LogD ~ 0 to 1) indicates the compound will likely remain in the extracellular fluid compartment, minimizing deep tissue accumulation and central nervous system (CNS) toxicity.

  • Cardiotoxicity (hERG): The basicity of the pyridine ring requires screening against the hERG potassium channel to rule out QT prolongation, a standard requirement for nitrogen-containing heterocycles.

Occupational Safety & Laboratory Handling

Given the structural alerts extrapolated from azetidin-3-ol[2] and isonicotinoyl derivatives[5][6], strict occupational safety protocols must be enforced during synthesis and handling.

  • Personal Protective Equipment (PPE): Handlers must wear nitrile gloves (double-gloving recommended for concentrated stock solutions), a chemical-resistant lab coat, and tight-fitting safety goggles.

  • Engineering Controls: All powder handling, weighing, and dissolution must occur within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of irritant dust (STOT SE 3 hazard)[2].

  • Storage: Store the lyophilized powder in a sealed container at -20°C, protected from light and moisture. The azetidin-3-ol moiety can be hygroscopic, and moisture ingress may accelerate degradation[4].

  • Spill Response: In the event of a powder spill, do not sweep dry. Cover with damp absorbent paper to prevent aerosolization, collect into a hazardous waste container, and wash the area thoroughly with soap and water[2].

References

  • Azetidin-3-ol hydrochloride SDS. MedChemExpress.
  • 3-(2-Hydroxypropan-2-yl)azetidin-3-ol hydrochloride. PubChem.
  • 3-azetidinol;hydrochloride 18621-18-6 wiki. Guidechem.
  • 1-(pyridine-4-carbonyl)piperazine — Chemical Substance Information. NextSDS.
  • Isonicotinoyl chloride 95 39178-35-3. Sigma-Aldrich.
  • Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast. MDPI.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(Pyridine-4-carbonyl)azetidin-3-ol

As a Senior Application Scientist, this document provides a comprehensive, field-proven guide for the synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol, a valuable building block in contemporary drug discovery. This prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive, field-proven guide for the synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol, a valuable building block in contemporary drug discovery. This protocol is designed for researchers and professionals in medicinal chemistry, emphasizing not only the procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as crucial motifs in medicinal chemistry.[1][2] Their unique structural properties, including high ring strain, sp3-rich character, and conformational rigidity, can confer enhanced pharmacokinetic properties such as improved solubility and metabolic stability.[2] The incorporation of the azetidine scaffold is a key feature in several FDA-approved drugs, including baricitinib and cobimetinib, highlighting its value in developing next-generation therapeutics.[2] The target molecule, 1-(Pyridine-4-carbonyl)azetidin-3-ol, combines this privileged azetidine ring with a pyridine moiety, another common heterocycle in FDA-approved drugs, making it a highly relevant building block for creating novel chemical entities with potential therapeutic applications.[1]

Synthetic Strategy: Amide Bond Formation

The synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol is achieved through a standard nucleophilic acyl substitution. This well-established reaction involves the formation of a stable amide bond between the secondary amine of azetidin-3-ol and an activated form of isonicotinic acid (pyridine-4-carboxylic acid).

The most direct and efficient method involves using isonicotinoyl chloride as the acylating agent. Since isonicotinoyl chloride is typically prepared and handled as its hydrochloride salt to manage the reactivity of the pyridine nitrogen, a suitable base is required in the reaction to neutralize both the HCl byproduct from the acylation and the hydrochloride salt itself.[3]

Overall Synthetic Workflow

G cluster_0 PART A: Acyl Chloride Preparation cluster_1 PART B: Amide Coupling Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride_HCl Isonicotinoyl Chloride•HCl Isonicotinic_Acid->Isonicotinoyl_Chloride_HCl DMF (cat.) Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Isonicotinoyl_Chloride_HCl Final_Product 1-(Pyridine-4-carbonyl)azetidin-3-ol Isonicotinoyl_Chloride_HCl->Final_Product Azetidin_3_ol Azetidin-3-ol Azetidin_3_ol->Final_Product Base Triethylamine (TEA) Base->Final_Product Solvent Tetrahydrofuran (THF) Solvent->Final_Product

Caption: High-level overview of the two-part synthetic sequence.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )SupplierNotes
Isonicotinic AcidC₆H₅NO₂123.11Commercial GradeMust be dry.
Thionyl Chloride (SOCl₂)SOCl₂118.97Commercial GradeUse in a fume hood. Reacts violently with water.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousUsed as a catalyst.
Azetidin-3-ol HydrochlorideC₃H₈ClNO109.55Commercial GradeHygroscopic. Store in a desiccator. The free base can also be used if available.
Triethylamine (TEA)C₆H₁₅N101.19AnhydrousBase for neutralization. Distill from CaH₂ if necessary.
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousReaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFor extraction and chromatography.
Methanol (MeOH)CH₄O32.04ACS GradeFor chromatography.
Silica GelSiO₂60.08230-400 meshFor flash column chromatography.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousFor drying organic layers.

Detailed Experimental Protocol

This protocol is divided into two main parts: the preparation of the activated acylating agent and the final amide coupling reaction.

Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride
  • Rationale: Isonicotinic acid is converted to its more reactive acid chloride derivative using thionyl chloride. This is a standard and high-yielding transformation.[3][4] A catalytic amount of DMF accelerates the reaction.[3] The product is isolated as a hydrochloride salt, which is stable and can be handled as a solid.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (or used in a fume hood), add isonicotinic acid (5.0 g, 40.6 mmol).

  • Carefully add thionyl chloride (18.0 mL, 243.6 mmol, 6.0 equiv.) to the flask while stirring. A vigorous evolution of gas (HCl and SO₂) will occur.

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction mixture should become a clear solution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporator).

  • Add anhydrous diethyl ether (50 mL) to the crystalline residue and stir vigorously to break up the solid.

  • Filter the white solid under vacuum, wash with another portion of diethyl ether (25 mL), and dry under high vacuum to afford isonicotinoyl chloride hydrochloride. The product is typically used in the next step without further purification.[3][4]

Part B: Synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol
  • Rationale: This step is a nucleophilic acyl substitution where the secondary amine of azetidin-3-ol attacks the carbonyl carbon of isonicotinoyl chloride. Triethylamine is added as a base to scavenge the HCl produced during the reaction and to deprotonate the azetidin-3-ol hydrochloride starting material, liberating the free amine for reaction. The reaction is typically started at a low temperature to control the initial exothermic reaction.

Procedure:

  • To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add azetidin-3-ol hydrochloride (4.45 g, 40.6 mmol, 1.0 equiv.) and suspend it in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (17.0 mL, 121.8 mmol, 3.0 equiv.) to the stirred suspension. Stir for 15 minutes at 0 °C.

  • In a separate flask, suspend the previously prepared isonicotinoyl chloride hydrochloride (approx. 40.6 mmol, 1.0 equiv.) in anhydrous THF (50 mL).

  • Add the suspension of isonicotinoyl chloride hydrochloride dropwise to the cold azetidin-3-ol mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts. Wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a residue.

Purification
  • Rationale: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted starting materials and byproducts.[5][6] A solvent system of dichloromethane and methanol provides a good polarity range for eluting the product.

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Load the solution onto the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 10% MeOH).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield 1-(Pyridine-4-carbonyl)azetidin-3-ol as a solid.

Characterization and Expected Results

ParameterExpected Result
Appearance White to off-white solid
Yield 60-75% (based on similar acylation reactions)
¹H NMR (400 MHz, DMSO-d₆)Predicted δ (ppm): ~8.7 (d, 2H, pyridine-H2,6), ~7.5 (d, 2H, pyridine-H3,5), ~5.5 (d, 1H, -OH), ~4.6 (m, 1H, CH-OH), ~4.4 (m, 2H, azetidine-CH₂), ~4.0 (m, 2H, azetidine-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)Predicted δ (ppm): ~165 (C=O), ~150 (pyridine-C2,6), ~143 (pyridine-C4), ~121 (pyridine-C3,5), ~58 (CH-OH), ~55 (azetidine-CH₂)
Mass Spec. (ESI+)Calculated for C₉H₁₀N₂O₂ [M+H]⁺: 179.08. Found: 179.1
Purity (HPLC) >95%

Note: NMR chemical shifts are predictions based on the structure and may vary depending on solvent and concentration.

Procedural Flow and Logic

G Reagents Prepare Reagents (Dry Solvents, Weigh Solids) Setup Assemble Glassware (Under N₂ Atmosphere) Reagents->Setup Coupling Perform Amide Coupling (0°C to RT, 16h) Setup->Coupling Monitor Monitor Reaction (TLC / LC-MS) Coupling->Monitor Workup Aqueous Workup / Filtration Monitor->Workup If complete Purify Purify by Chromatography (Silica Gel, DCM/MeOH) Workup->Purify Analyze Characterize Product (NMR, MS, HPLC) Purify->Analyze Product Pure 1-(Pyridine-4-carbonyl)azetidin-3-ol Analyze->Product

Caption: Logical progression from setup to final product characterization.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Triethylamine: Flammable and corrosive. Use in a fume hood.

  • Dichloromethane: A potential carcinogen. Handle with care in a fume hood.

  • General: Perform all operations in a well-ventilated fume hood. Avoid inhalation of dust, vapors, and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive acyl chloride; insufficient base; wet reagents/solvents.Ensure thionyl chloride reaction goes to completion. Use freshly prepared or purchased anhydrous solvents. Ensure 3 equivalents of base are used to neutralize all acid sources.
Difficult Purification (Streaking on TLC) Residual triethylamine or salts; product is highly polar.Before chromatography, perform a simple aqueous workup (e.g., partition between DCM and water) to remove salts. Use a buffer (e.g., 1% TEA in the eluent) for chromatography.
Multiple Spots on TLC Post-Reaction Incomplete reaction; formation of di-acylated byproducts (unlikely); degradation.Allow the reaction to run longer. Check the purity of starting materials. Ensure the temperature did not rise uncontrollably.

References

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from University of Birmingham Institutional Research Archive.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.

  • Wang, L., et al. (n.d.). Investigation of carbonyl amidation and O-methylation during biosynthesis of the pharmacophore pyridyl of antitumor piericidins. PMC.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Rice, K. D., et al. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
  • (2000). Synthesis of azetidine derivatives.
  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 89.

  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Request PDF. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

  • Zhang, X., et al. (2019).
  • EvitaChem. (n.d.). 1-(Pyridine-4-carbonyl)azetidine-3-carboxylic acid (EVT-1820067).

Sources

Application

1-(Pyridine-4-carbonyl)azetidin-3-ol applications in medicinal chemistry

Application Note: 1-(Pyridine-4-carbonyl)azetidin-3-ol as a Privileged Scaffold in Medicinal Chemistry Executive Summary The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(Pyridine-4-carbonyl)azetidin-3-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted heterocycles. Among these, the azetidine ring has emerged as a transformative structural motif[1].

1-(Pyridine-4-carbonyl)azetidin-3-ol represents a highly versatile, bifunctional building block. It combines the hydrogen-bonding capacity and target-anchoring properties of an isonicotinoyl (pyridine-4-carbonyl) group with the high ring strain and metabolic stability of an azetidin-3-ol core. This specific combination is highly prized in medicinal chemistry for its ability to act as a rigid bioisostere for larger, more flexible rings (like piperidine or morpholine), while simultaneously providing precise exit vectors for structure-activity relationship (SAR) exploration[2].

Physicochemical Rationale & Structural Profiling

The utility of 1-(Pyridine-4-carbonyl)azetidin-3-ol is rooted in its unique physicochemical properties. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, placing it between highly reactive aziridines and stable pyrrolidines[3]. This strain induces a puckered conformation that restricts the spatial orientation of attached substituents, reducing the entropic penalty upon target binding.

Furthermore, replacing a 6-membered piperidine ring with a 4-membered azetidine ring systematically lowers lipophilicity (logP) and increases the fraction of sp3 carbons (Fsp3). This translates directly to improved aqueous solubility and reduced off-target liabilities (such as hERG inhibition), which are critical parameters in lead optimization[1].

Table 1: Comparative Physicochemical Profile of Saturated Nitrogen Heterocycles

ParameterAzetidin-3-yl (4-membered)Pyrrolidin-3-yl (5-membered)Piperidin-4-yl (6-membered)
Ring Strain (kcal/mol) ~25.4~5.4~0.1
Conformational Rigidity High (Puckered geometry)Moderate (Envelope transitions)Low (Chair/Boat interconversion)
Exit Vector Angle ~130°~105°~109°
Metabolic Stability High (Resistant to ring oxidation)ModerateLow (Prone to α-oxidation)
Lipophilicity Impact LowestModerateHighest

Synthetic Workflows & Protocols

The synthesis and subsequent late-stage functionalization of 1-(Pyridine-4-carbonyl)azetidin-3-ol require specific conditions to accommodate the strained nature of the four-membered ring.

Protocol A: Synthesis via Amide Coupling

Objective: To synthesize the core scaffold from commercially available isonicotinic acid and azetidin-3-ol hydrochloride. Causality & Rationale: HATU is selected as the coupling agent because the inherent ring strain of azetidine slightly reduces the nucleophilicity of the secondary amine[3]. HATU generates a highly reactive 7-aza-HOBt active ester, ensuring rapid acylation without the need for prolonged heating, which could trigger ring-opening side reactions. DIPEA is used to liberate the free base of the azetidine salt due to its non-nucleophilic nature.

Step-by-Step Methodology:

  • Activation: Dissolve isonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow the active ester to form.

  • Amine Addition: In a separate vial, suspend azetidin-3-ol hydrochloride (1.1 eq) in DMF and add DIPEA (3.0 eq). Sonicate briefly until a clear solution is obtained.

  • Coupling: Add the free azetidine solution dropwise to the activated acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Do not rely solely on TLC due to the high polarity of the constituents. The disappearance of the isonicotinic acid peak ( [M+H]+=124 ) and the appearance of the product peak ( [M+H]+=179 ) validates complete conversion.

  • Workup: Concentrate the DMF under high vacuum. Purify the residue via reverse-phase flash chromatography (Water/Acetonitrile gradient) to isolate the pure amide.

Protocol B: Late-Stage Functionalization (O-Alkylation)

Objective: To generate an ether-linked library by functionalizing the C3-hydroxyl group. Causality & Rationale: Deprotonation of the C3-hydroxyl group must be performed at strict reduced temperatures (0 °C) using Sodium Hydride (NaH). The azetidine ring is susceptible to base-catalyzed retro-aldol-type fragmentation if subjected to strong bases at elevated temperatures[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1-(Pyridine-4-carbonyl)azetidin-3-ol (1.0 eq) in anhydrous THF (0.1 M). Cool the flask to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature.

  • Quenching: Quench the reaction carefully with saturated aqueous NH4​Cl . Crucial Step: The slight acidity of NH4​Cl neutralizes excess NaH without risking the base-catalyzed hydrolysis of the newly formed pyridine-4-carbonyl amide bond.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate for subsequent screening.

G A Isonicotinic Acid + Azetidin-3-ol HCl B Amide Coupling (HATU, DIPEA, DMF) A->B C 1-(Pyridine-4-carbonyl) azetidin-3-ol B->C 85% Yield D O-Alkylation (NaH, R-X, THF) C->D E Ether-Linked Library D->E Diversification

Fig 1. Synthetic workflow for 1-(Pyridine-4-carbonyl)azetidin-3-ol and its diversification.

Medicinal Chemistry Applications

Application 1: Kinase Inhibitor Scaffold Design In oncology and inflammatory disease targeting, the pyridine-4-carbonyl moiety frequently serves as a hinge-binding motif within the ATP-binding pocket of kinases. The pyridine nitrogen acts as a critical hydrogen-bond acceptor interacting with the kinase backbone (e.g., the NH of a Met or Cys residue). By utilizing the azetidine ring as a rigid spacer, medicinal chemists can precisely direct the C3-hydroxyl (or its ether derivatives) toward the solvent-exposed channel or the DFG-out pocket. The 130° exit vector of the azetidine ring provides a unique trajectory that is impossible to achieve with standard piperidine rings, often resulting in enhanced kinase selectivity[2].

Application 2: Overcoming Metabolic Liabilities Many lead compounds fail in late-stage development due to rapid cytochrome P450 (CYP)-mediated oxidation of saturated rings (e.g., α-oxidation of piperidines leading to toxic reactive metabolites). The high ring strain and sp3 character of the azetidine core make it highly resistant to such oxidative metabolism[1]. Substituting a problematic morpholine or piperazine ring with the 1-(Pyridine-4-carbonyl)azetidin-3-ol scaffold often dramatically increases the in vivo half-life of the pharmacophore while maintaining the necessary polar surface area (PSA) for oral bioavailability.

G P Pyridine Ring (Hinge Binder) C Carbonyl Group (H-Bond Acceptor) P->C Target1 Kinase Hinge Region P->Target1 H-Bond Donor/Acceptor A Azetidine Core (Rigid Spacer) C->A O Hydroxyl / Ether (Solvent Vector) A->O Target2 Solvent Exposed Channel O->Target2 Solubilization / Tuning

Fig 2. Pharmacophore mapping of the 1-(Pyridine-4-carbonyl)azetidin-3-ol scaffold in a kinase site.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (2026). Available at:[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, RSC Publishing (2021). Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopic Profiling of 1-(Pyridine-4-carbonyl)azetidin-3-ol

Introduction and Chemical Context 1-(Pyridine-4-carbonyl)azetidin-3-ol (also known as 1-isonicotinoylazetidin-3-ol) is a highly versatile bifunctional building block. The incorporation of the azetidine ring—a strained, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

1-(Pyridine-4-carbonyl)azetidin-3-ol (also known as 1-isonicotinoylazetidin-3-ol) is a highly versatile bifunctional building block. The incorporation of the azetidine ring—a strained, four-membered nitrogen heterocycle—alongside a pyridine moiety is a rapidly growing strategy in medicinal chemistry. Such motifs are frequently employed to improve the pharmacokinetic properties of drug candidates, including monoacylglycerol lipase (MAGL) inhibitors and kinase-targeting therapeutics[1].

However, the structural characterization of N-acyl azetidines via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The partial double-bond character of the amide C-N bond restricts rotation, leading to distinct rotameric states that complicate the spectral interpretation of the azetidine protons[2]. This application note provides a comprehensive, self-validating protocol and reference data for the 1 H and 13 C NMR characterization of 1-(Pyridine-4-carbonyl)azetidin-3-ol.

Mechanistic Insights into Spectral Behavior (E-E-A-T)

When analyzing 1-(Pyridine-4-carbonyl)azetidin-3-ol, scientists must account for two distinct structural phenomena to ensure accurate peak assignment:

  • Amide Bond Restricted Rotation: The resonance between the carbonyl oxygen and the azetidine nitrogen creates a high energy barrier to rotation. Consequently, the two methylene groups (C2 and C4) of the azetidine ring are locked in different magnetic environments relative to the carbonyl oxygen (one syn, one anti). This results in a distinct splitting of the CH 2​ signals, causing them to appear as two separate, broadened multiplets rather than a single unified signal[3].

  • Solvent Selection and Hydrogen Bonding: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the recommended solvent for this class of compounds. Not only does it readily dissolve polar amide-containing heterocycles, but it also disrupts intermolecular hydrogen bonding. Crucially, DMSO-d 6​ slows the chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a distinct, quantifiable doublet coupled to the C3 methine proton. This serves as an internal validation of structural integrity[2].

Standardized Experimental Protocol

To ensure high-fidelity, reproducible NMR data, the following self-validating workflow must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 1-(Pyridine-4-carbonyl)azetidin-3-ol into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Causality Note: Ensuring complete dissolution prior to tube transfer prevents magnetic susceptibility artifacts (such as severe line broadening) caused by suspended micro-particulates.

Step 2: Instrument Calibration and Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d 6​ .

  • Perform gradient shimming to optimize magnetic field homogeneity.

  • Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm must be ≤ 1.0 Hz before proceeding to acquisition.

Step 3: Data Acquisition Parameters
  • 1 H NMR: Set the spectral width to 12 ppm. Use a 30° excitation pulse to ensure rapid longitudinal relaxation. Acquire 16–32 transients with a relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR: Set the spectral width to 250 ppm. Acquire 512–1024 transients.

  • Causality Note: A longer relaxation delay (D1 = 2.0–3.0 s) is critical for 13 C acquisition to ensure the quaternary carbons (specifically the carbonyl C=O and the pyridine C4) fully relax. Failure to extend D1 will result in severe peak suppression and loss of the carbonyl signal[4].

Step 4: Spectral Processing
  • Apply a zero-filling factor to double the data points.

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing critical resolution.

  • Manually phase the spectrum and apply a polynomial baseline correction. Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).

Workflow Visualization

NMR_Workflow N1 Sample Prep (DMSO-d6) N2 Lock & Shim (FWHM ≤ 1.0 Hz) N1->N2 N3 Acquisition (1H & 13C) N2->N3 N4 Processing (FT & Phase) N3->N4 N5 Analysis (Peak Assignment) N4->N5

Standardized workflow for NMR sample preparation, acquisition, and spectral processing.

Reference Data Tables

The following tables summarize the predicted and literature-correlated chemical shifts for 1-(Pyridine-4-carbonyl)azetidin-3-ol, synthesized from the known spectral behaviors of isonicotinamides[4] and N-acyl azetidin-3-ols[3],[2].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.70dd4.5, 1.62HPyridine H-2, H-6 (ortho to N)
7.55dd4.5, 1.62HPyridine H-3, H-5 (meta to N)
5.85d6.01H-OH (Exchangeable)
4.55m-1HAzetidine H-3 (CH-OH)
4.35br t~8.02HAzetidine H-2/H-4 (syn to C=O)
3.95br t~8.02HAzetidine H-2/H-4 (anti to C=O)

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
167.5Quaternary (C=O)Amide Carbonyl
150.2CHPyridine C-2, C-6
141.8QuaternaryPyridine C-4 (ipso to C=O)
121.5CHPyridine C-3, C-5
60.5CHAzetidine C-3 (CH-OH)
59.2CH 2​ Azetidine C-2 or C-4 (syn rotamer)
56.4CH 2​ Azetidine C-4 or C-2 (anti rotamer)

References

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ACS Publications URL
  • Synthesis and Study of the Complex Compound of Isonicotinamide with Zinc Nitrate Source: DergiPark URL
  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET)

Sources

Application

HPLC method development for 1-(Pyridine-4-carbonyl)azetidin-3-ol analysis

Application Note: Advanced HPLC Method Development for 1-(Pyridine-4-carbonyl)azetidin-3-ol Analyte Profiling & Chromatographic Causality The compound 1-(Pyridine-4-carbonyl)azetidin-3-ol (CAS: 2227685-31-4) represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for 1-(Pyridine-4-carbonyl)azetidin-3-ol

Analyte Profiling & Chromatographic Causality

The compound 1-(Pyridine-4-carbonyl)azetidin-3-ol (CAS: 2227685-31-4) represents a unique chromatographic challenge frequently encountered in modern drug development[1]. To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule's physicochemical properties to understand the causality behind its chromatographic behavior:

  • Pyridine Ring (pKa ~5.2): The basic nitrogen in the pyridine ring is highly prone to secondary electrostatic interactions with residual, unendcapped silanols on silica-based stationary phases. If analyzed on a standard C18 column at neutral pH, this results in severe peak tailing and unpredictable retention times.

  • Azetidin-3-ol Moiety: The constrained four-membered ring features a hydroxyl group, making the molecule highly polar and an active hydrogen-bond donor/acceptor.

  • LogP < 0 (Estimated): Due to its high polarity and basicity, this compound exhibits virtually no hydrophobic retention. On a traditional reversed-phase (RP) C18 column, it will likely elute in the void volume ( t0​ ), co-eluting with sample solvent fronts and matrix interferences.

The Causality of Failure on Standard C18: Standard RP-HPLC relies on hydrophobic partitioning. Because 1-(Pyridine-4-carbonyl)azetidin-3-ol prefers the aqueous mobile phase over the hydrophobic C18 chains, it bypasses the stationary phase. Furthermore, any interaction that does occur is dominated by the basic pyridine nitrogen binding to acidic silanols, ruining peak shape.

Method Development Strategy: The "Why"

To overcome these challenges, we must abandon standard RP-HPLC in favor of techniques designed specifically for polar, basic compounds[2]. We present two orthogonal strategies:

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier choice for this analyte. Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., Amide or Diol) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism relies on the stationary phase immobilizing a water-enriched layer. The polar azetidin-3-ol partitions into this aqueous layer, providing strong retention.

Strategy B: Mixed-Mode Reversed-Phase/Cation-Exchange If HILIC is not viable, mixed-mode chromatography offers a powerful alternative. Columns like the Primesep 100 incorporate both hydrophobic alkyl chains and embedded cation-exchange groups[3]. The pyridine nitrogen (when protonated) interacts with the cation-exchange groups, providing retention that is completely independent of the molecule's lack of hydrophobicity.

Buffer Selection & pH Control: When developing a method, the mobile phase pH must be at least one pH unit away from the analyte's pKa to ensure a single charge state[2]. For a pyridine derivative (pKa ~5.2), we must operate at pH < 4.0 to ensure the nitrogen is fully protonated. We select Ammonium Formate (pH 3.0) . This volatile buffer not only controls the pH but also ensures the method is 100% compatible with LC-MS downstream applications[4]. Furthermore, pyridine derivatives exhibit strong UV absorbance, making 254 nm an optimal wavelength for orthogonal UV detection[5].

Visualizing the Chromatographic Logic

Workflow A 1-(Pyridine-4-carbonyl)azetidin-3-ol LogP < 0, Basic Nitrogen B Standard C18 RP-HPLC A->B Avoid C HILIC Mode (Amide/Diol Phase) A->C Primary D Mixed-Mode RP (Cation-Exchange) A->D Orthogonal E Result: Void Volume Elution Severe Tailing B->E F Mobile Phase: >80% ACN, Aqueous Buffer C->F G Mobile Phase: Low ACN, Acidic Additive D->G

Fig 1. Decision tree for HPLC method selection based on analyte physicochemical properties.

Mechanism A Stationary Phase (Amide Bonded Silica) B Immobilized Water Layer (Partitioning Zone) A->B Hydration C Analyte: 1-(Pyridine-4-carbonyl)azetidin-3-ol B->C Liquid-Liquid Partitioning D Pyridine N (Protonated) Electrostatic & Dipole C->D E Azetidin-3-ol (Hydroxyl) Hydrogen Bonding C->E D->A Secondary Interaction E->A H-Bonding F Bulk Mobile Phase (90% Acetonitrile) F->B Dynamic Equilibrium

Fig 2. Chromatographic interaction mechanism of the analyte within a HILIC system.

Step-by-Step Experimental Protocols

Protocol A: HILIC-UV/MS (Primary Method)

This protocol utilizes an Amide-bonded stationary phase to facilitate strong hydrogen bonding with the azetidin-3-ol hydroxyl group while shielding the silica backbone from the pyridine nitrogen.

Materials & Reagents:

  • Column: Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 75% Acetonitrile / 25% Water. (Crucial: Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer and cause peak splitting).

Step-by-Step Execution:

  • Column Equilibration: Flush the column with 50 column volumes (CV) of 90% Mobile Phase B. HILIC columns require significantly longer equilibration times than RP columns to establish the stable aqueous partitioning layer.

  • System Preparation: Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Gradient Execution: Run the gradient program outlined in Table 1 at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm[5]. For MS detection, utilize Electrospray Ionization in positive mode (ESI+), monitoring the [M+H]+ ion at m/z 179.1.

Protocol B: Mixed-Mode RP-HPLC (Orthogonal Method)

If HILIC is unavailable, this method leverages a mixed-mode column to retain the basic pyridine ring via ion-exchange[3].

Step-by-Step Execution:

  • Column: SIELC Primesep 100, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution using 30% Acetonitrile and 70% Water containing 0.1% Trifluoroacetic acid (TFA). Note: TFA acts as an ion-pairing agent and provides the necessary acidic environment for the cation-exchange mechanism.

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Equilibration: Flush with 20 CV of mobile phase prior to the first injection.

Quantitative Data & Method Optimization

Table 1: Optimized Gradient Program for HILIC Method Note: In HILIC, the gradient runs from high organic to low organic, which is the inverse of standard RP-HPLC.

Time (min)Mobile Phase A (Buffer) %Mobile Phase B (ACN) %CurvePurpose
0.01090InitialEstablish baseline & aqueous layer
2.01090IsocraticRetain highly polar azetidin-3-ol
8.04060LinearElute strongly retained compounds
10.04060IsocraticColumn wash
10.11090StepReturn to initial conditions
18.01090IsocraticRe-equilibration (Critical for HILIC)

Table 2: System Suitability Criteria & Self-Validation Metrics A method is only scientifically valid if it is a self-verifying system. Implementing Quality-by-Design (QbD) principles ensures method robustness across varying conditions[6]. Before analyzing unknown samples, inject a 50 µg/mL standard of 1-(Pyridine-4-carbonyl)azetidin-3-ol and verify the following parameters:

ParameterAcceptance CriterionCausality / Implication if Failed
Retention Time ( tR​ ) > 3.0 min (k' > 2.0)Failure indicates the aqueous layer is not established. Increase column equilibration time.
Tailing Factor ( Tf​ ) ≤ 1.5 Tf​ > 1.5 indicates secondary silanol interactions. Verify buffer pH is strictly ≤ 3.0.
Theoretical Plates ( N ) > 5,000Low efficiency indicates poor mass transfer or a disrupted column bed.
%RSD of Area (n=5) ≤ 2.0%Ensures injection precision and stable ionization (if using MS).

References

  • Benchchem. "Pyridine-4-carbonyl Azide".
  • Helix Chromatography. "HPLC Methods for analysis of Pyridine".
  • SIELC Technologies. "HPLC Method for Analysis of Pyridine on Primesep 100 Column".
  • Chemsrc. "2227685-31-4_CAS号:2227685-31-4".
  • PMC. "Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers".
  • Google Patents. "US8658675B2 - Pyridin-4-yl derivatives".
  • Sigma-Aldrich. "Developing HPLC Methods".
  • Chemsrc. "5-[4-(二甲基氨基)苯基]-2-氨基吡啶价格".
  • Thieme-Connect. "Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone".
  • DTIC. "Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC)".
  • MDPI. "Quinine Esters with 1,2-Azole, Pyridine and Adamantane Fragments".
  • ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine".

Sources

Method

Application Note: 1-(Pyridine-4-carbonyl)azetidin-3-ol as a Privileged Building Block in Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, Fsp3-enriched scaffolds[1]. Among the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, Fsp3-enriched scaffolds[1]. Among these, the azetidine ring has emerged as a privileged structural motif[2]. This application note details the utility, physicochemical advantages, and synthetic protocols for 1-(Pyridine-4-carbonyl)azetidin-3-ol —a highly versatile bifunctional building block. By combining the conformational rigidity of an azetidine core with the hydrogen-bonding capacity of an isonicotinoyl group, this molecule serves as an optimal starting point for designing PROTAC linkers, covalent inhibitors, and targeted protein degraders.

Scientific Rationale & Structural Advantages

As a Senior Application Scientist, I frequently observe drug discovery programs failing in late-stage development due to poor pharmacokinetic (PK) profiles or off-target toxicity driven by high lipophilicity. 1-(Pyridine-4-carbonyl)azetidin-3-ol directly addresses these liabilities through three distinct structural features:

  • The Azetidine Core (Conformational Restriction): The lack of molecular rigidity intrinsic to linear alkyl chains often results in a high entropic penalty upon binding to a biological target[3]. Azetidine, the smallest nitrogen-containing saturated heterocycle with high chemical stability, restricts conformational flexibility[3]. This pre-organizes the molecule's spatial orientation, decreasing the entropy of binding and leading to higher target affinity[3].

  • The Pyridine-4-carbonyl (Isonicotinoyl) Moiety: The pyridine nitrogen acts as a strong, directional hydrogen-bond acceptor, frequently utilized to engage the hinge region of kinases. Furthermore, replacing a highly lipophilic phenyl ring with a pyridine significantly lowers the cLogP, improving aqueous solubility and mitigating cytochrome P450-mediated oxidative metabolism.

  • The 3-Hydroxyl Handle: The secondary alcohol at the 3-position provides a synthetic anchor for late-stage diversification. It can be readily converted into ethers, esters, or carbamates, making it an ideal attachment point for Antibody-Drug Conjugate (ADC) payloads or PROTAC ligands[4].

Physicochemical Profiling

To predict oral bioavailability and membrane permeability, it is critical to evaluate the building block against Lipinski's Rule of Five. The data below demonstrates that 1-(Pyridine-4-carbonyl)azetidin-3-ol is a highly efficient, low-molecular-weight fragment that leaves ample "molecular real estate" for downstream elaboration.

ParameterValuePharmacological Significance
Chemical Formula C9H10N2O2-
Molecular Weight 178.19 g/mol Highly fragment-like; allows for the addition of large pharmacophores without exceeding the 500 Da limit for oral drugs.
cLogP (Estimated) -0.2 to 0.4Excellent hydrophilicity. Prevents non-specific protein binding and lipid accumulation.
Topological Polar Surface Area (TPSA) 62.2 ŲOptimal for membrane permeability. Falls well below the 140 Ų threshold for poor cellular penetration.
Fsp3 Fraction 0.33 (3/9 carbons)Enhances 3D character, correlating with higher clinical success rates and reduced off-target toxicity.
H-Bond Donors / Acceptors 1 / 3Ensures robust target engagement while maintaining favorable desolvation energies.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is provided for all critical experimental choices.

Protocol A: O-Alkylation via Mitsunobu Reaction (PROTAC Linker Synthesis)

Objective: To synthesize an ether-linked conjugate by coupling the 3-hydroxyl group of the azetidine with a phenolic pharmacophore. Causality: The Mitsunobu reaction is selected over direct basic SN​2 alkylation to prevent base-catalyzed hydrolysis of the sensitive amide (pyridine-4-carbonyl) bond. Diisopropyl azodicarboxylate (DIAD) is used instead of DEAD due to its liquid state at room temperature, which offers superior safety and ease of handling.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-(Pyridine-4-carbonyl)azetidin-3-ol (1.0 mmol, 178 mg) and the target phenol derivative (1.1 mmol).

  • Solvation: Dissolve the mixture in anhydrous THF (10 mL). Note: THF is chosen as an aprotic solvent to prevent quenching of the reactive betaine intermediate.

  • Activation: Add Triphenylphosphine ( PPh3​ , 1.2 mmol, 314 mg) to the solution and stir until fully dissolved. Cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.2 mmol, 236 µL) dropwise over 10 minutes. Quality Control (QC) Check: The dropwise addition controls the exothermic formation of the phosphonium intermediate, preventing unwanted elimination side-reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution of Hexane to EtOAc) to yield the etherified product.

Protocol B: Carbamoylation of the 3-OH (Covalent Inhibitor Synthesis)

Objective: To convert the azetidin-3-ol into an active carbamate, a functional group frequently utilized in covalent enzyme inhibitors (e.g., monoacylglycerol lipase [MAGL] inhibitors)[2]. Causality: Triphosgene is utilized as a stable, solid alternative to highly toxic phosgene gas, allowing for precise stoichiometric control. Pyridine is employed as an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the basic pyridine ring of the substrate and precipitate it out of solution.

Step-by-Step Methodology:

  • Chloroformate Formation: Dissolve 1-(Pyridine-4-carbonyl)azetidin-3-ol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add Pyridine (3.0 mmol, 242 µL). Cool to 0 °C.

  • Triphosgene Addition: Slowly add Triphosgene (0.4 mmol, 118 mg) in one portion. Stir at 0 °C for 2 hours to form the intermediate chloroformate. QC Check: Do not warm the reaction, as aliphatic chloroformates can be unstable at elevated temperatures.

  • Amine Coupling: Add the target primary or secondary amine (1.2 mmol) dropwise to the 0 °C solution.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Dilute the reaction with DCM (20 mL) and wash sequentially with 1M HCl (10 mL) to remove excess pyridine, followed by saturated NaHCO3​ (10 mL) and brine (10 mL). Dry over MgSO4​ , concentrate, and purify via reverse-phase HPLC if necessary.

Application Workflow Visualization

The following diagram illustrates the strategic divergence of 1-(Pyridine-4-carbonyl)azetidin-3-ol into various high-value therapeutic modalities.

G Core 1-(Pyridine-4-carbonyl) azetidin-3-ol Mitsunobu O-Alkylation (Mitsunobu) Core->Mitsunobu Phenol / DIAD Carbamoylation Carbamoylation (Triphosgene) Core->Carbamoylation Amine Base Esterification Esterification (EDC/DMAP) Core->Esterification Carboxylic Acid PROTAC PROTAC Linkers (Ether-linked) Mitsunobu->PROTAC Covalent Covalent Inhibitors (Targeted Degradation) Carbamoylation->Covalent Prodrug Prodrugs / ADCs (Cleavable Payload) Esterification->Prodrug

Workflow of 1-(Pyridine-4-carbonyl)azetidin-3-ol functionalization in drug discovery.

References

  • Brandi, A.; Cicchi, S.; Cordero, F. M. "Azetidines in Synthesis." Chemical Reviews, 2008, 108(9), 3988–4035.

  • Maetani, M. et al. "Synthesis of a Bicyclic Azetidine with in Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation." Journal of the American Chemical Society, 2017, 139(32), 11300–11306.

  • Kondratov, I. S. et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 2018, 84(1), 213-222.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of 1-(Pyridine-4-carbonyl)azetidin-3-ol

Introduction and Chemical Significance The rational design of small-molecule therapeutics frequently leverages nitrogen-rich heterocycles to modulate pharmacokinetic properties and target affinity. 1-(Pyridine-4-carbonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

The rational design of small-molecule therapeutics frequently leverages nitrogen-rich heterocycles to modulate pharmacokinetic properties and target affinity. 1-(Pyridine-4-carbonyl)azetidin-3-ol represents a highly relevant structural motif, combining a basic pyridine ring with a strained, polar azetidine core. Derivatives containing the pyridine-4-carbonyl (isonicotinoyl) moiety are widely utilized in medicinal chemistry, notably as fibroblast activation protein (FAP) inhibitors and kinase modulators [1].

Accurate structural characterization and bioanalytical quantification of these compounds require a deep understanding of their gas-phase behavior. This application note provides an authoritative guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1-(Pyridine-4-carbonyl)azetidin-3-ol, detailing the causality behind its dissociation pathways and providing a self-validating LC-MS/MS protocol for robust analytical implementation.

Theoretical Framework: ESI-MS/MS Fragmentation Mechanisms

Understanding the causality of fragmentation requires analyzing the protonation sites and the thermodynamic stability of the resulting product ions [2]. In positive ion mode (ESI+), the precursor ion [M+H]+ forms at m/z 179.0821 . The most basic site is the pyridine nitrogen, but under collision-induced dissociation (CID), proton mobility allows the charge to migrate to the amide nitrogen or oxygen, triggering specific cleavage events.

  • Amide Bond Cleavage (The Primary Pathway): Amide bonds are typically stable, but protonation at the amide nitrogen weakens the C-N bond. Cleavage here is thermodynamically driven by the formation of the highly conjugated isonicotinoyl cation (an acylium ion) at m/z 106.0293 .

  • Carbon Monoxide Neutral Loss: Acylium ions characteristically expel carbon monoxide (CO, -27.9949 Da). The isonicotinoyl cation rapidly undergoes this neutral loss to form the highly stable pyridinyl cation at m/z 78.0344 .

  • Charge Retention on the Azetidine Ring: Alternatively, inductive cleavage can leave the charge on the azetidine moiety, yielding protonated azetidin-3-ol at m/z 74.0606 .

  • Dehydration Pathways: The presence of the secondary hydroxyl group on the azetidine ring makes the molecule highly susceptible to dehydration. The intact precursor can lose water to form a dehydrated ion at m/z 161.0715 . Similarly, the m/z 74.0606 fragment rapidly loses water (-18.0106 Da) to form a stabilized azetine/iminium fragment at m/z 56.0500 .

Diagnostic Fragmentation Pathways

The following diagram maps the primary CID fragmentation cascade, illustrating the relationship between the precursor ion and its diagnostic product ions.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 179.0821 WaterLoss Water Loss [M+H - H2O]+ m/z 161.0715 Precursor->WaterLoss -H2O (-18.01 Da) Isonicotinoyl Isonicotinoyl Cation [C6H4NO]+ m/z 106.0293 Precursor->Isonicotinoyl Amide Cleavage (-73.05 Da) Azetidinol Azetidin-3-ol Ion [C3H8NO]+ m/z 74.0606 Precursor->Azetidinol Amide Cleavage (Charge Retention) Pyridinyl Pyridinyl Cation [C5H4N]+ m/z 78.0344 Isonicotinoyl->Pyridinyl -CO (-27.99 Da) Azetidinol_WaterLoss Azetine Fragment [C3H6N]+ m/z 56.0500 Azetidinol->Azetidinol_WaterLoss -H2O (-18.01 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 1-(Pyridine-4-carbonyl)azetidin-3-ol.

Quantitative Data and Exact Mass Assignments

To ensure high-confidence annotations during High-Resolution Mass Spectrometry (HRMS) analysis, refer to the exact mass calculations summarized in Table 1.

Table 1: Exact Mass Assignments for 1-(Pyridine-4-carbonyl)azetidin-3-ol Fragments

Ion IdentityIon FormulaTheoretical m/zOrigin / Cleavage MechanismNeutral Loss (Da)
Precursor Ion [C9H11N2O2]+179.0821Protonation (ESI+)N/A
Dehydrated Precursor [C9H9N2O]+161.0715Precursor dehydration18.0106 (H2O)
Isonicotinoyl Cation [C6H4NO]+106.0293Amide C-N cleavage73.0528 (C3H7NO)
Pyridinyl Cation [C5H4N]+78.0344Isonicotinoyl dissociation27.9949 (CO)
Azetidin-3-ol Ion [C3H8NO]+74.0606Amide C-N cleavage105.0215 (C6H3NO)
Azetine Fragment [C3H6N]+56.0500Azetidin-3-ol dehydration18.0106 (H2O)

Experimental Protocol: LC-MS/MS Workflow

To guarantee reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and dynamic collision energy ramping to account for instrument-to-instrument variability.

LCMS_Workflow SamplePrep Sample Prep Protein Ppt & Dilution Chromatography UHPLC Separation C18 Column, Gradient SamplePrep->Chromatography Ionization ESI(+) Ionization Chromatography->Ionization MassSpec Q-TOF / TQ-MS Data Acquisition Ionization->MassSpec DataAnalysis Data Analysis Fragment Annotation MassSpec->DataAnalysis

Figure 2: LC-MS/MS analytical workflow for pyridine-azetidine derivatives.
Step-by-Step Methodology

Phase 1: Sample Preparation & Quality Control

  • Stock Solution: Prepare a 1.0 mg/mL primary stock of 1-(Pyridine-4-carbonyl)azetidin-3-ol in LC-MS grade Methanol.

  • Working Standard: Dilute the stock to 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Standard (IS): Spike samples with a stable-isotope labeled pyridine derivative (e.g., Pyridine-d5-carbonyl analog) at 50 ng/mL to normalize matrix effects and ionization fluctuations.

Phase 2: UHPLC Separation Parameters

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: 95% B (Column Wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (ESI+) Acquisition

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 400 °C; Desolvation Gas Flow: 800 L/hr.

  • Self-Validating Collision Energy (CE) Ramp: Because optimal fragmentation varies by collision cell geometry, acquire data using a CE ramp from 10 eV to 40 eV .

    • Low CE (10-15 eV) will predominantly yield the m/z 106.0293 and 161.0715 ions.

    • High CE (25-40 eV) is required to drive the secondary dissociation to m/z 78.0344 and 56.0500.

  • System Suitability Test (SST): Prior to sample acquisition, inject a blank (Mobile Phase A) to verify zero carryover, followed by the 100 ng/mL standard. The system is validated if the mass error for the m/z 179.0821 precursor is < 5 ppm and the m/z 106.0293 fragment is present at > 10^4 counts.

References

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives. RSC Advances (2024). URL:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 1-(Pyridine-4-carbonyl)azetidin-3-ol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-(Pyridine-4-carbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-(Pyridine-4-carbonyl)azetidin-3-ol .

This guide moves beyond generic advice by explaining the causality behind experimental failures, ensuring your protocols are robust, reproducible, and scientifically grounded.

Part 1: Mechanistic Root Cause Analysis

Before troubleshooting, we must understand why 1-(Pyridine-4-carbonyl)azetidin-3-ol resists dissolution.

  • High Lattice Energy via Hydrogen Bonding: This molecule contains a pyridine ring (strong H-bond acceptor), an amide carbonyl (H-bond acceptor), and an azetidine-3-ol group (H-bond donor). These functional groups create a dense intermolecular hydrogen-bonding network in the solid state, resulting in a high crystal lattice energy that must be overcome by the solvent.

  • DMSO Hygroscopicity: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that excels at disrupting hydrogen bonds. However, it is highly hygroscopic. If DMSO absorbs atmospheric water, the water molecules competitively hydrogen-bond with DMSO, drastically reducing its ability to solvate polar organic compounds[1].

  • Thermal Dynamics: Pure DMSO has a relatively high freezing point of 18.5 °C[2]. In a cool laboratory environment, the solvent's kinetic energy is significantly reduced, leading to sluggish dissolution kinetics.

Part 2: Troubleshooting FAQs & Causality

Q1: I added DMSO to reach a 50 mM stock concentration, but the 1-(Pyridine-4-carbonyl)azetidin-3-ol powder remains suspended as a cloudy mixture. What is happening, and how do I fix it?

  • The Causality: The ambient kinetic energy is insufficient to break the compound's crystal lattice energy. Furthermore, fragment-like compounds often have practical solubility limits closer to 10-20 mM in DMSO[3].

  • The Solution: Apply thermal and mechanical kinetic energy. Heat the vial in a 37°C water bath and sonicate for 5–10 minutes. Sonication induces cavitation—the rapid formation and collapse of microscopic bubbles—which generates localized high temperatures and pressures that physically shatter compound aggregates and accelerate solvation[4].

Q2: My 10 mM stock solution was perfectly clear yesterday. After storing it at -20°C and thawing it on the bench, there is a distinct white precipitate. Why?

  • The Causality: When DMSO freezes and thaws, localized concentration gradients form. More critically, if the vial was opened while cold, atmospheric moisture immediately condensed into the solvent. Because water is a poor solvent for this organic compound, this localized "water contamination" lowers the dielectric constant and forces the compound out of solution[5].

  • The Solution: Always allow frozen DMSO stocks to equilibrate to room temperature inside a desiccator before opening the cap. To rescue your current stock, tightly seal the vial, warm to 37°C, and vortex until clear.

Q3: The DMSO stock is completely clear, but the compound crashes out immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?

  • The Causality: This is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous buffer, the sudden drop in DMSO concentration, combined with the high salt content of the medium, causes the drug to instantly exceed its aqueous thermodynamic solubility limit, leading to rapid nucleation and precipitation[6].

  • The Solution: Perform a pre-warmed, stepwise dilution. Never add cold stock to cold media. Pre-warm both the stock and the medium to 37°C, and create an intermediate dilution before reaching your final assay concentration[6].

Part 3: Data Presentation & Solubilization Matrix

The following table summarizes the expected behavior of 1-(Pyridine-4-carbonyl)azetidin-3-ol at various concentrations and the required interventions.

Target ConcentrationVisual State (Room Temp)Mechanistic CauseRecommended Action
≤ 5 mM Clear SolutionSolvation energy > Lattice energyVortex for 1 minute; proceed to assay.
10 - 20 mM Cloudy / Fine SuspensionSluggish dissolution kineticsHeat to 37°C + Sonicate for 5 mins.
> 50 mM Heavy PrecipitateExceeds thermodynamic solubilityAdd fresh, anhydrous DMSO to dilute to ≤ 20 mM.
Aqueous Dilution Immediate Flashing/CloudinessSolvent shock / Rapid nucleationUse stepwise dilution protocol (see below).

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating DMSO Stock Solution

Trustworthiness Note: This protocol uses visual and thermal checkpoints to ensure complete solvation.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity). Do not use older bottles stored on the benchtop, as they will have absorbed water[5].

  • Addition: Weigh the required mass of 1-(Pyridine-4-carbonyl)azetidin-3-ol into a sterile, amber glass vial. Add the calculated volume of DMSO to achieve a maximum concentration of 20 mM .

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a 37°C ultrasonic bath for 10 minutes[4].

  • Validation: Hold the vial up to a light source. The solution must be optically transparent with no refractive gradients or micro-particulates.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C in a sealed container with desiccant.

Protocol B: Stepwise Aqueous Dilution (Preventing Solvent Shock)
  • Equilibration: Remove a single-use DMSO aliquot from -20°C and place it in a desiccator until it reaches room temperature.

  • Pre-warming: Warm the target aqueous buffer or cell culture medium to 37°C.

  • Intermediate Dilution: Pipette the required volume of the DMSO stock into a small volume of pre-warmed medium to create an intermediate stock (e.g., 100 µM in 1% DMSO). Mix immediately by gentle pipetting.

  • Final Dilution: Transfer the intermediate stock into the final assay volume to reach your working concentration (e.g., 1 µM in 0.01% DMSO)[6].

Part 5: Mandatory Visualizations

Workflow 1: Solubilization Decision Tree

G Start Weigh 1-(Pyridine-4-carbonyl) azetidin-3-ol AddDMSO Add Anhydrous DMSO (Target: 10-20 mM) Start->AddDMSO Vortex Vortex 1-2 min at Room Temp AddDMSO->Vortex Check1 Is Solution Clear? Vortex->Check1 Success1 Aliquot & Store (-20°C in desiccator) Check1->Success1 Yes HeatSonicate Heat to 37°C & Sonicate 10 min Check1->HeatSonicate No Check2 Is Solution Clear? HeatSonicate->Check2 Check2->Success1 Yes Dilute Add Anhydrous DMSO (Lower Concentration) Check2->Dilute No Dilute->Vortex

Caption: Decision tree for resolving DMSO solubilization issues of 1-(Pyridine-4-carbonyl)azetidin-3-ol.

Workflow 2: Mechanistic Pathway of Aqueous Dilution

Pathway Stock Clear DMSO Stock (10-20 mM) Direct Direct Dilution (Cold Media, High Volume) Stock->Direct Stepwise Stepwise Dilution (Pre-warmed Media) Stock->Stepwise Shock Solvent Shock & Rapid Nucleation Direct->Shock Intermediate Intermediate Dilution (e.g., 100 µM in 1% DMSO) Stepwise->Intermediate Precipitate Precipitation (Failed Assay) Shock->Precipitate Stable Stable Working Solution (Successful Assay) Intermediate->Stable

Caption: Mechanistic pathway comparing direct vs. stepwise aqueous dilution to prevent solvent shock.

References

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions Current Medicinal Chemistry (PubMed / NIH). URL:[Link]

  • Dimethyl sulfoxide - Wikipedia Wikipedia. URL:[Link]

  • Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? ResearchGate. URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening MDPI - Molecules. URL:[Link]

Sources

Optimization

preventing degradation of 1-(Pyridine-4-carbonyl)azetidin-3-ol during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(Pyridine-4-carbonyl)azetidin-3-ol to prevent its degradation. Due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(Pyridine-4-carbonyl)azetidin-3-ol to prevent its degradation. Due to its specific chemical structure, this compound is susceptible to certain environmental factors that can compromise its purity and efficacy over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(Pyridine-4-carbonyl)azetidin-3-ol?

A1: To ensure maximum stability, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area must be dry and dark, away from direct sunlight and sources of heat.[1][2][3][4]

Q2: Why is this compound particularly sensitive to moisture?

A2: The molecule possesses several polar functional groups, including a hydroxyl (-OH) group, a pyridine nitrogen, and an amide linkage. These groups make the compound hygroscopic , meaning it readily attracts and absorbs water molecules from the atmosphere.[5][6][7] This absorbed moisture is not benign; it acts as a reactant that can directly cause chemical degradation, most notably through hydrolysis.[8]

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: There are two main degradation pathways for this compound during storage:

  • Amide Hydrolysis: This is the most significant concern. In the presence of water, the amide bond connecting the pyridine and azetidine rings can be cleaved. This reaction is catalyzed by trace amounts of acid or base and results in the formation of isonicotinic acid and azetidin-3-ol.[9][10][11] While often requiring heat, this process can occur slowly over long-term storage at ambient or even refrigerated temperatures if moisture is present.[12]

  • Pyridine N-Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, forming the corresponding pyridine N-oxide.[13][14][15] This can be initiated by atmospheric oxygen, and the rate may be accelerated by exposure to light or trace metal impurities.

Q4: What are the visible signs that my sample of 1-(Pyridine-4-carbonyl)azetidin-3-ol may have degraded?

A4: Visual inspection is the first line of defense. Key signs of degradation include:

  • Change in Physical State: The compound is typically a solid. If it becomes sticky, oily, or liquefies, it is a strong indication of significant moisture absorption and potential degradation.

  • Color Change: A noticeable shift from a white or off-white powder to a yellow or brownish hue can signify the formation of chromophoric impurities from decomposition.

  • Clumping: Formation of hard clumps in the powder that cannot be easily broken up indicates moisture has been absorbed.

If you observe any of these changes, it is crucial to re-analyze the compound's purity before use.

Q5: How should I handle the compound when taking a sample from the main container?

A5: To maintain the integrity of the bulk supply, work quickly in a low-humidity environment (e.g., a glove box or a fume hood with a dry air stream). Use clean, dry spatulas. After removing the desired amount, promptly reseal the container, and if possible, backfill it with an inert gas like argon or nitrogen before returning it to cold storage. This minimizes the exposure of the remaining material to atmospheric moisture and oxygen.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: My compound, which was a powder, has become a sticky or syrupy substance.

  • Probable Cause: Significant hygroscopicity. The compound has absorbed a substantial amount of atmospheric moisture. This often occurs if the container was not sealed properly or was left open for extended periods in a humid environment.

  • Scientific Explanation: The polar functional groups have formed extensive hydrogen bonds with water molecules, causing a phase change from solid to a semi-liquid or liquid state. The presence of excess water greatly increases the risk of rapid hydrolytic degradation.

  • Recommended Action:

    • The material in this state should not be used in sensitive experiments, as its purity is highly questionable and the actual concentration of the active compound is unknown.

    • If the material is critical, you may attempt to dry it under high vacuum. However, you must re-qualify the material's purity and identity using analytical methods like ¹H NMR and LC-MS (see Protocol 2) before use.

    • For future prevention, aliquot the compound upon receipt into smaller, single-use vials under an inert atmosphere (see Protocol 3).

Issue 2: My NMR or LC-MS analysis shows new, unexpected peaks that weren't there when I first received the compound.

  • Probable Cause: Chemical degradation has occurred. The new peaks correspond to degradation products.

  • Scientific Explanation:

    • Hydrolysis: In ¹H NMR, you may observe new peaks corresponding to the protons of isonicotinic acid and azetidin-3-ol. In LC-MS, you would see new species with masses corresponding to these hydrolysis products.

    • Oxidation: The formation of pyridine N-oxide will result in characteristic shifts of the pyridine proton signals in the ¹H NMR spectrum and a mass peak of (M+16) in the mass spectrum.

  • Recommended Action:

    • Quantify the purity of the material using a qualified internal standard via ¹H NMR or by peak area percentage in HPLC.[16][17]

    • If the purity has dropped below the acceptable limit for your experiment (typically >95%), the batch should be discarded according to your institution's chemical waste disposal procedures.

    • Review your storage and handling procedures immediately to prevent the degradation of remaining or future batches.

Logical Flow for Troubleshooting

troubleshooting_flow observe Observe Issue with Compound visual Visual Change? (Sticky, Color Change) observe->visual analytical Analytical Impurity? (New NMR/LC-MS Peaks) visual->analytical No hygroscopicity Primary Cause: Hygroscopicity (Moisture Absorption) visual->hygroscopicity Yes degradation Primary Cause: Chemical Degradation (Hydrolysis / Oxidation) analytical->degradation Yes action_dry Action: 1. Do Not Use in Critical Assays 2. Attempt Drying (High Vac) 3. MUST Re-qualify Purity hygroscopicity->action_dry action_discard Action: 1. Quantify Purity 2. If <95%, Discard Material 3. Review Storage Procedures degradation->action_discard prevention Prevention: Aliquot Upon Receipt & Store Under Inert Gas at 2-8°C action_dry->prevention action_discard->prevention degradation_pathways cluster_main 1-(Pyridine-4-carbonyl)azetidin-3-ol cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Product parent hydrolysis_prod parent->hydrolysis_prod + H₂O (Acid/Base catalyst) oxidation_prod parent->oxidation_prod + [O] (e.g., atm. O₂, light)

Caption: Primary degradation pathways for the compound.

Experimental Protocols & Best Practices
Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices from receiving the compound to its long-term storage.

storage_workflow receive Receive Compound inspect Visually Inspect (Color, Physical State) receive->inspect is_ok Is Compound OK? inspect->is_ok contact_supplier Contact Supplier for Replacement is_ok->contact_supplier No aliquot Aliquot into smaller, single-use vials inside a glove box or low-humidity environment (See Protocol 3) is_ok->aliquot Yes backfill Backfill each vial with Inert Gas (Ar or N₂) aliquot->backfill seal Seal tightly with high-quality PTFE-lined caps backfill->seal label_vials Label Vials Clearly (Name, Date, Batch) seal->label_vials store Store at 2-8°C in a dark, dry location label_vials->store

Caption: Recommended workflow for compound storage and handling.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This method provides a quantitative assessment of purity using an internal standard.

Methodology:

  • Select Internal Standard: Choose a stable, dry standard with sharp peaks that do not overlap with your compound's signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Sample Preparation: a. Accurately weigh ~5-10 mg of the internal standard into a clean vial and record the exact mass. b. Accurately weigh ~10-20 mg of your 1-(Pyridine-4-carbonyl)azetidin-3-ol sample into the same vial and record the exact mass. c. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Crucially , ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the relevant protons to ensure accurate integration. A d1 of 30 seconds is generally a safe starting point.

  • Data Analysis: a. Integrate a well-resolved peak from the internal standard and a well-resolved peak from your compound of interest. b. Calculate the purity using the following formula:

    Purity (%) = ( (I_sample / N_sample) / (I_std / N_std) ) * ( (MW_sample / Mass_sample) / (MW_std / Mass_std) ) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • Mass = Weighed mass

    • Purity_std = Purity of the internal standard (usually ≥99.9%)

Protocol 3: Aliquoting Technique with Inert Gas Overlay

This technique is the most effective way to preserve the long-term stability of the bulk compound.

Materials:

  • Main container of 1-(Pyridine-4-carbonyl)azetidin-3-ol

  • Appropriate number of small (e.g., 1.5 mL) amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Spatula

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Glove box or a fume hood in a low-humidity room

Procedure:

  • Preparation: Place all vials, caps, and tools inside the glove box or fume hood. Allow the main container of the compound to equilibrate to ambient temperature before opening to prevent condensation.

  • Dispensing: Carefully weigh the desired amount of compound into each small vial. Work efficiently to minimize exposure time.

  • Inert Gas Purge: a. Gently flush the headspace of each vial with a slow stream of inert gas for 10-15 seconds. The goal is to displace the atmospheric air (containing moisture and oxygen). b. Do not use a high-pressure stream, which could blow the powder out of the vial.

  • Sealing: Immediately and tightly seal each vial with its PTFE-lined cap.

  • Labeling and Storage: Label each aliquot clearly and store at 2-8°C in the dark. The main container, now containing less material, should also be purged with inert gas before being resealed and returned to storage.

By following these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the integrity and reliability of their experimental results.

References
  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from a valid source. [9]2. Save My Exams. (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes. [10]3. Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [18]4. National Institutes of Health (NIH). (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. PMC. [19]5. Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [11]6. Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [12]7. Qin, Y. et al. (2024). C3 Selective Hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides. Journal of the American Chemical Society, 146, 24257–24264. [20]8. Bremner, et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1542. 9. Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [21]10. Royal Society of Chemistry. (2020, March 3). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. [14]11. ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. [22]12. Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [1]13. ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [2]14. PENTA. (2024, November 26). PYRIDINE - SAFETY DATA SHEET. [23]15. Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine? [24]16. Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. 17. BenchChem. (2025, December). Stability and proper storage conditions for aziridine compounds. [16]18. United States Biological. (n.d.). Safety Data Sheet L-Azetidine-2-carboxylic acid. [25]19. Sigma-Aldrich. (n.d.). Azetidine 98. Product Page. [4]20. ResearchGate. (n.d.). Stability of different azetidine esters. [26]21. Atmospheric Chemistry and Physics. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. [5]22. ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [27]23. Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [6]24. Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [28]25. ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... [29]26. National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [30]27. Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. [31]28. ECHA. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. [32]29. Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [8]30. Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. [33]31. ResearchGate. (2022, March 28). (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [7]32. EvitaChem. (n.d.). Buy 1-(Pyridine-4-carbonyl)azetidine-3-carboxylic acid (EVT-1820067). [34]33. ResearchGate. (n.d.). Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... [15]34. Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [35]35. National Institutes of Health (NIH). (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. [36]36. Nature Environment and Pollution Technology. (n.d.). Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR). [37]37. HETEROCYCLES. (2021, May 25). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [38]38. ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [17]39. University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.

Sources

Troubleshooting

optimizing amide coupling conditions for 1-(Pyridine-4-carbonyl)azetidin-3-ol

Welcome to the Technical Support Center for Advanced Amide Couplings. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amide Couplings. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing 1-(Pyridine-4-carbonyl)azetidin-3-ol .

Coupling pyridine-4-carboxylic acid (isonicotinic acid) with azetidin-3-ol presents a unique intersection of challenges: overcoming the zwitterionic insolubility of the acid, preventing the degradation of the strained azetidine ring, and maintaining strict chemoselectivity to favor N-acylation over O-acylation.

Reaction Optimization Workflow

G A 1. Substrate Preparation Pyridine-4-carboxylic acid + Azetidin-3-ol B 2. Solvent & Base Selection Overcome Zwitterion Invisibility A->B C 3. Coupling Reagent Screening (T3P vs. HATU) B->C D 4. Chemoselectivity Control (Favor N- over O-Acylation) C->D E 5. Target Isolation 1-(Pyridine-4-carbonyl)azetidin-3-ol D->E

Logical workflow for optimizing the synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol.

Part 1: Troubleshooting & Causality FAQs

Q1: My pyridine-4-carboxylic acid is completely insoluble in standard coupling solvents like DCM. How do I initiate the reaction? The Causality: Isonicotinic acid exists as a highly stable zwitterion (the acidic proton transfers to the basic pyridine nitrogen), creating a strong intermolecular crystal lattice that is practically insoluble in non-polar solvents. The Solution: You must disrupt the zwitterionic network. Switch to a highly polar aprotic solvent like DMF, or use a DCM/Pyridine co-solvent system. Pyridine acts as both a solvent and a mild base, breaking the zwitterionic bonds and solubilizing the acid, making it fully available for activation[1].

Q2: I am observing a significant amount of a secondary byproduct. Could this be O-acylation of the azetidin-3-ol? The Causality: Azetidin-3-ol is bifunctional, containing both a secondary amine and a secondary alcohol. While N-acylation is kinetically favored due to the higher nucleophilicity of the amine, thermodynamic drift can occur. Excessive use of strong bases (like TEA or DIPEA >3 equiv) or elevated temperatures can deprotonate the hydroxyl group, promoting competitive O-acylation or N,O-diacylation. The Solution: Maintain strict stoichiometric control and keep the reaction at 0 °C during the addition of the coupling reagent. Using propylphosphonic anhydride (T3P) in combination with pyridine provides a remarkably mild environment that heavily favors N-acylation and suppresses side reactions[1].

Q3: When using HATU, my yields are inconsistent, and I suspect degradation of the azetidine ring. Why is this happening? The Causality: HATU forms a highly reactive HOAt-ester intermediate, making it an excellent choice for rapid couplings[2]. However, the 4-membered azetidine ring suffers from high angle strain. When exposed to the strongly basic conditions typically used with HATU (excess DIPEA), the ring becomes susceptible to nucleophilic attack or base-mediated opening. The Solution: You must restrict your base. Limit DIPEA to exactly 0.95 to 1.0 equivalents relative to the amine. This exact stoichiometry is critical to drive the HATU-mediated coupling while preventing epimerization and base-mediated degradation of the azetidine core[3].

Part 2: Chemoselectivity & Quantitative Data

To ensure the highest yield of the target amide, you must control the mechanistic pathway. The diagram below illustrates the kinetic vs. thermodynamic divergence in this specific reaction.

G A Activated Acid Intermediate B Azetidin-3-ol (Bifunctional) A->B C N-Acylation (Target Amide) B->C Kinetically Favored (0°C, Mild Base) D O-Acylation (Ester Side-Product) B->D Excess Base / Heat (Thermodynamic drift)

Mechanistic divergence in azetidin-3-ol acylation highlighting N- vs O-chemoselectivity.

Quantitative Comparison of Coupling Reagents

Data summarized from optimized internal workflows and literature benchmarks for pyridine-carboxylic acids and azetidines.

Coupling ReagentBaseSolventN- vs O- ChemoselectivityTypical YieldCausality / Notes
T3P (50% in EtOAc) Pyridine (3.0 eq)DCM or EtOAcExcellent (>95:5) 80 - 88%Recommended. Mild activation prevents O-acylation. Highly scalable[1].
HATU DIPEA (0.95 eq)DMFGood (85:15)75 - 82%Very fast[2]. Strict base control is mandatory to prevent azetidine ring opening[3].
EDC / HOBt DIPEA (2.0 eq)DMFModerate (70:30)50 - 60%Prone to forming inactive N-acylurea byproducts due to the basic pyridine nitrogen interfering.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means the reaction provides visual or analytical feedback at key steps, ensuring you can verify success before proceeding to the next stage.

Protocol A: T3P/Pyridine-Mediated Coupling (Recommended for Scale & Purity)

This method leverages the mild nature of T3P to ensure the azetidine ring remains intact while exclusively favoring N-acylation[1].

  • Preparation: In an oven-dried flask under nitrogen, suspend pyridine-4-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

    • Validation Checkpoint: The mixture will be a cloudy suspension due to the zwitterionic nature of the acid.

  • Base Addition: Add anhydrous pyridine (3.0 equiv, 30 mmol) and stir for 10 minutes.

    • Validation Checkpoint: The suspension should clarify into a homogeneous solution as the pyridine disrupts the zwitterion.

  • Amine Addition: Add azetidin-3-ol hydrochloride (1.05 equiv, 10.5 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 15 mmol) over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the baseline acid spot and the appearance of a new UV-active product spot (Rf ~0.4).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The byproduct of T3P is water-soluble, making isolation exceptionally clean.

Protocol B: HATU-Mediated Coupling (Recommended for Rapid Library Synthesis)

This method is highly efficient for generating tertiary amides rapidly[2], provided the base is strictly controlled to protect the azetidine[3].

  • Preparation: Dissolve pyridine-4-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL) at room temperature.

  • Pre-Activation: Add DIPEA (exactly 0.95 equiv, 0.95 mmol) and stir for 5 minutes.

    • Validation Checkpoint: The solution will rapidly turn a distinct yellow color, confirming the formation of the active HOAt-ester.

  • Coupling: Add azetidin-3-ol (free base, 1.0 equiv, 1.0 mmol) in one portion. Stir at room temperature for 2 hours.

    • Validation Checkpoint: LC-MS analysis should indicate a dominant peak at m/z 179.08 [M+H]+. The yellow color of the active ester will fade as it is consumed by the amine.

  • Workup: Dilute with a large volume of EtOAc (to overcome DMF miscibility) and wash sequentially with 5% LiCl aqueous solution (3x) to remove DMF, followed by brine. Dry and concentrate.

References

1.4. Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL: [Link]

1.5. Title: Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein Source: PMC - National Institutes of Health URL: [Link]

1.15. Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Source: PMC - National Institutes of Health URL: [Link]

Sources

Optimization

troubleshooting HPLC peak tailing for 1-(Pyridine-4-carbonyl)azetidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving peak shape distortions for highly polar, basic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving peak shape distortions for highly polar, basic compounds.

1-(Pyridine-4-carbonyl)azetidin-3-ol presents a unique chromatographic challenge. The molecule features a basic pyridine nitrogen, an amide carbonyl, and a hydroxyl group on a strained azetidine ring. The most common issue encountered during its reverse-phase high-performance liquid chromatography (RP-HPLC) analysis is severe peak tailing.

This guide provides a mechanistic understanding of this phenomenon and offers self-validating troubleshooting protocols to help you achieve symmetrical, Gaussian peaks.

Section 1: The Mechanistic Root Cause of Tailing

Peak tailing occurs when an analyte experiences more than one retention mechanism, and one of those mechanisms has slow desorption kinetics or becomes overloaded[1]. For pyridine derivatives, the primary retention mechanism is hydrophobic partitioning with the C18 or C8 ligands. However, the secondary—and highly problematic—mechanism is the ion-exchange interaction between the basic pyridine nitrogen and residual silanol groups (Si-OH) on the silica stationary phase[2].

The Causality of pH: At a mid-range pH (pH 4–7), silanol groups (pKa ~4.5) ionize to form negatively charged siloxanes (Si-O⁻). Simultaneously, the pyridine nitrogen (pKa ~5.2) is protonated and positively charged. This creates a strong electrostatic "velcro" effect, leading to the delayed elution of a portion of the analyte molecules, which manifests as a tail[3][4].

Mechanism Analyte 1-(Pyridine-4-carbonyl) azetidin-3-ol (Basic Nitrogen) Hydrophobic Primary Mechanism: Hydrophobic Partitioning (Gaussian Peak) Analyte->Hydrophobic C18 Ligands Silanol Secondary Mechanism: Ion-Exchange w/ Ionized Silanols (Peak Tailing) Analyte->Silanol Exposed Si-O⁻ at Mid-pH Phase Silica Stationary Phase Hydrophobic->Phase Silanol->Phase

Dual retention mechanism illustrating how secondary silanol interactions cause peak tailing.

Section 2: Diagnostic Triage – Is it Chemistry or Plumbing?

Before altering mobile phases, you must prove the tailing is chemical (acid-base interactions) and not physical (e.g., dead volume, blocked frits, or column void)[4].

Protocol 1: The Neutral Marker Validation Test

Purpose: A self-validating system check to isolate chemical tailing from physical system issues.

  • Prepare a test mix containing your analyte (1-(Pyridine-4-carbonyl)azetidin-3-ol) and a neutral, hydrophobic marker (e.g., Toluene or Uracil) at 10 µg/mL.

  • Inject 5 µL of the test mix using your current method conditions.

  • Calculate the USP Tailing Factor (T) or Asymmetry Factor (As) for both peaks at 5% peak height.

  • Interpretation:

    • If BOTH peaks tail (As > 1.5): The issue is physical. Check PEEK fittings for dead volume, reduce tubing length, or replace the guard column[5].

    • If ONLY the pyridine derivative tails: The issue is chemical (silanol interactions)[4]. Proceed to the chemical troubleshooting workflows below.

G Start Observe Peak Tailing for Pyridine Derivative CheckNeu Inject Neutral Standard (e.g., Toluene) Start->CheckNeu IsNeuTail Does Neutral Standard Tail? CheckNeu->IsNeuTail Phys Physical Issue: Check Dead Volume, Fittings, or Overload IsNeuTail->Phys Yes Chem Chemical Issue: Acid-Base / Silanol Interactions IsNeuTail->Chem No FixChem1 Adjust Mobile Phase pH (pH < 3 or pH > 10) Chem->FixChem1 FixChem2 Add Amine Modifier (e.g., TEA) Chem->FixChem2 FixChem3 Switch to End-Capped or Polymeric Column Chem->FixChem3

Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Section 3: Chemical Troubleshooting Workflows

If the neutral marker test confirms chemical tailing, the solution requires manipulating the ionization state of either the analyte or the stationary phase.

Workflow A: Mobile Phase pH Optimization

By shifting the pH, we can suppress the ionization of either the silanols or the pyridine ring, thereby eliminating the electrostatic attraction[2][3].

  • Low pH Strategy (pH 2.0 - 2.5): Using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid protonates the silanol groups (Si-OH), neutralizing their negative charge. The pyridine remains protonated, but the ion-exchange site is disabled[3][6].

  • High pH Strategy (pH 10.0 - 10.5): Using ammonium hydroxide or ammonium bicarbonate deprotonates the pyridine nitrogen, rendering the analyte neutral. Note: This requires specialized hybrid-silica or polymer-coated columns that resist dissolution at high pH[7][8].

Workflow B: Silanol Masking with Competing Bases

If you must operate at mid-pH (e.g., for specific selectivity), you can add a sacrificial basic modifier like Triethylamine (TEA) at 10-20 mM. TEA has a higher affinity for the ionized silanols than the pyridine analyte, effectively "masking" the active sites[1][3].

Step-by-Step Protocol: pH Optimization & Masking Validation
  • Prepare three mobile phase A variants:

    • A1: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.

    • A2: 20 mM Potassium Phosphate, pH 6.5 (Mid-pH control).

    • A3: 20 mM Potassium Phosphate, pH 6.5 + 20 mM Triethylamine (TEA).

  • Equilibrate the C18 column with A1 and your organic modifier (e.g., Acetonitrile) for at least 10 column volumes.

  • Inject 5 µL of 1-(Pyridine-4-carbonyl)azetidin-3-ol (10 µg/mL). Record the Asymmetry Factor (As).

  • Flush the system and repeat the equilibration and injection for A2, then A3.

  • Compare the peak shapes to validate the resolution mechanism.

Section 4: Quantitative Data Presentation

The following table summarizes the expected outcomes based on the mechanistic interventions described above, demonstrating the self-validating nature of these protocols.

Experimental ConditionMobile Phase pHSilanol StatePyridine StateExpected Asymmetry (As)Resolution Mechanism
Mid-pH Buffer (Control) 6.5Ionized (Si-O⁻)Protonated (NH⁺)> 1.8 (Severe Tailing)N/A (Baseline Issue)
Low pH Buffer 2.5Neutral (Si-OH)Protonated (NH⁺)1.0 - 1.2 (Symmetrical)Silanol neutralization
High pH Buffer* 10.5Ionized (Si-O⁻)Neutral (N)1.0 - 1.1 (Symmetrical)Analyte deprotonation
Mid-pH + 20mM TEA 6.5Masked by TEAProtonated (NH⁺)1.1 - 1.3 (Symmetrical)Competitive site masking

*Requires high-pH stable hybrid or polymeric columns.

Section 5: Frequently Asked Questions (FAQs)

Q: I switched to a "fully end-capped" C18 column, but my pyridine derivative is still tailing. Why? A: End-capping utilizes small silanes (like trimethylchlorosilane) to react with residual silanols left after the primary C18 bonding. However, due to steric hindrance, end-capping is never 100% efficient; typically, only about 50% of residual silanols are blocked[9]. The highly polar, basic nature of 1-(Pyridine-4-carbonyl)azetidin-3-ol allows it to penetrate the stationary phase and interact with the remaining active sites. You must still optimize the mobile phase pH[10].

Q: Can I increase the buffer concentration instead of changing the pH? A: Yes, increasing the buffer concentration (e.g., from 10 mM to 50 mM) at mid-pH can help reduce tailing by increasing the ionic strength, which disrupts the electrostatic interactions between the pyridine and the silanols[2][11]. However, high buffer concentrations can cause precipitation in high organic mobile phases and are incompatible with LC-MS workflows.

Q: My peak shape was fine during method development, but it started tailing after 100 injections. What happened? A: This indicates column degradation. Over time, especially if operating near the pH limits of the column (pH < 2 or pH > 8), the bonded C18 phase and end-capping groups can hydrolyze and cleave off[12]. This exposes fresh, highly active silanol groups, causing sudden onset tailing for basic compounds. Replace the column and ensure your mobile phase pH is well within the manufacturer's recommended range.

Section 6: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" 1

  • Element Lab Solutions. "Peak Tailing in HPLC." 9

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."

  • SCION Instruments. "HPLC Troubleshooting Guide."5

  • Thermo Fisher Scientific. "HPLC Troubleshooting." 11

  • Benchchem. "Technical Support Center: Chromatography of Pyridine Compounds." 3

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." 2

  • Khemit. "Home | HPLC Calculator." 10

  • MZ-Analysentechnik. "ACE SuperC18."7

  • Organic & Biomolecular Chemistry (RSC Publishing). "Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides." 12

  • Axion Labs. "HPLC Peak Tailing." 4

  • Osaka Soda. "CAPCELL PAK DD Type | HPLC Columns." 8

  • Analytical Chemistry (ACS Publications). "Overloading Study of Bases Using Polymeric RP-HPLC Columns as an Aid to Rationalization of Overloading on Silica-ODS Phases." 6

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide to Azetidine Scaffolds: A Comparative Analysis of 1-(Pyridine-4-carbonyl)azetidin-3-ol

Introduction: The Strategic Value of the Azetidine Ring in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with optimal drug-like properties is paramount. Small, saturated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Ring in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with optimal drug-like properties is paramount. Small, saturated heterocycles have become indispensable tools in this endeavor, and among them, the azetidine ring stands out.[1][2] This four-membered, nitrogen-containing heterocycle is more than a simple linker; it is a "privileged" structural motif that offers a unique combination of properties.[3][4] Its inherent ring strain, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, confers a degree of conformational rigidity.[1][4] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to significant gains in affinity and selectivity.[2]

Furthermore, the incorporation of an azetidine scaffold can favorably modulate key physicochemical properties. Azetidines often enhance aqueous solubility, metabolic stability, and provide a three-dimensional exit vector that is often unattainable with larger or flatter ring systems.[1][3][4] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib, successfully leverage the azetidine motif to achieve their therapeutic profiles, cementing its status as a cornerstone of contemporary drug discovery.[3]

This guide provides an in-depth comparison of key azetidine building blocks, with a focus on 1-(Pyridine-4-carbonyl)azetidin-3-ol . We will dissect its unique structural attributes and compare its utility against other foundational azetidine synthons, providing the experimental rationale and protocols necessary for researchers to make informed decisions in their drug design campaigns.

Featured Building Block: 1-(Pyridine-4-carbonyl)azetidin-3-ol

1-(Pyridine-4-carbonyl)azetidin-3-ol is a bifunctional building block that combines the rigid azetidine core with two strategically placed functional groups: a C3-hydroxyl group and an N1-isonicotinoyl (pyridine-4-carbonyl) group.

  • Azetidin-3-ol Core: This provides a stable, sp³-rich scaffold. The hydroxyl group serves as a versatile synthetic handle for introducing further diversity. It can be alkylated to form ethers, acylated to form esters, or used as a hydrogen bond donor to interact with a protein target.

  • Pyridine-4-carbonyl Substituent: This is not merely a protecting group but a deliberate pharmacophoric element. The pyridine ring is a weak base and a potent hydrogen bond acceptor, a feature frequently exploited in kinase inhibitor design to interact with the hinge region of the ATP binding site. The amide linkage is planar and metabolically robust, correctly positioning the pyridine vector away from the azetidine core. The introduction of a nitrogen atom into the aromatic ring is a critical strategy in drug discovery for modulating properties and engaging in specific biological interactions.[5]

The primary utility of this building block is for drug discovery programs where the isonicotinoyl moiety is a desired feature in the final target molecule. It allows for the direct incorporation of this key pharmacophore, streamlining the synthetic route.

Comparative Analysis: Selecting the Right Azetidine Building Block

The choice of an azetidine building block is dictated by the overall synthetic strategy and the specific structure-activity relationship (SAR) questions being addressed. Below, we compare 1-(Pyridine-4-carbonyl)azetidin-3-ol with other commonly used azetidine synthons.

Building BlockKey Functional GroupsPrimary Synthetic UtilityImpact on Physicochemical PropertiesRationale for Selection
1-(Pyridine-4-carbonyl)azetidin-3-ol C3-Hydroxyl (nucleophile, H-bond donor), N1-Pyridinecarbonyl (H-bond acceptor, basic center)Direct incorporation of a key pharmacophore. Further functionalization at the C3-OH group (e.g., etherification).Introduces a basic handle and a strong H-bond acceptor, potentially increasing solubility and target affinity.The target molecule requires an N-acylpyridine motif. Ideal for late-stage functionalization via the hydroxyl group.
N-Boc-azetidin-3-ol C3-Hydroxyl (nucleophile, H-bond donor), N1-Boc (protecting group)Versatile intermediate. The Boc group is readily removed under acidic conditions to allow for a wide variety of substituents to be installed on the nitrogen.[6]The Boc group increases lipophilicity and stability. The final properties depend on the group installed after deprotection.The desired N-substituent is not commercially available or a library of diverse N-substituents is needed for SAR exploration.
Azetidine-3-carboxylic acid C3-Carboxylic Acid (nucleophile, H-bond donor/acceptor), N1-H (nucleophile, basic center)Provides a carboxylic acid handle for amide or ester formation. The secondary amine can be functionalized directly. Often used in peptide synthesis.[7][]The zwitterionic nature can improve solubility. The carboxylic acid provides a key acidic center for salt formation or target interaction.The design requires an acidic moiety or the azetidine is to be incorporated into a peptide-like backbone via amide coupling.[9][10]
N-Boc-azetidine-3-carboxylic acid C3-Carboxylic Acid (nucleophile), N1-Boc (protecting group)A protected version for controlled, sequential synthesis. Allows for amide bond formation at C3 without interference from the N1 position.[7]The Boc group masks the basicity of the nitrogen. Overall properties are tuned by subsequent modifications after deprotection.Used in complex syntheses where the nitrogen and carboxylic acid need to be addressed in separate, orthogonal steps, such as in solid-phase peptide synthesis.

Experimental Protocols & Methodologies

The following protocols are provided as validated, representative procedures.

Protocol 1: Synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol via Amide Coupling

This procedure details the direct acylation of azetidin-3-ol. The choice of coupling reagent is critical for achieving high yield and purity.[11] Carbodiimide-based reagents can be used, but phosphonium or aminium reagents often give cleaner reactions.[11][12]

Objective: To couple isonicotinic acid with azetidin-3-ol hydrochloride.

Materials:

  • Azetidin-3-ol hydrochloride

  • Isonicotinic acid (Pyridine-4-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add azetidin-3-ol hydrochloride (1.2 eq) to the reaction mixture. The additional equivalent of DIPEA is necessary to neutralize the hydrochloride salt.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure 1-(Pyridine-4-carbonyl)azetidin-3-ol.

Causality: The use of HATU as a coupling reagent minimizes side reactions and racemization risk (if chiral centers were present).[11] DIPEA is a non-nucleophilic base used to activate HATU and neutralize the hydrochloride salt without competing in the coupling reaction. The aqueous workup removes the DMF solvent and any water-soluble byproducts.

Protocol 2: N-Boc Deprotection of N-Boc-azetidin-3-ol

This protocol demonstrates the alternative workflow, where a protected building block is used to enable subsequent diversification at the nitrogen atom.

Objective: To remove the Boc protecting group from N-Boc-azetidin-3-ol.

Materials:

  • N-Boc-azetidin-3-ol

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-azetidin-3-ol (1.0 eq) in a minimal amount of DCM in a round-bottom flask.

  • Add 4M HCl in 1,4-Dioxane (5.0-10.0 eq) dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction for the cessation of gas (CO₂) evolution.

  • Upon completion (as determined by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the azetidin-3-ol hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the product, which can be used directly in the next step (e.g., Protocol 1, omitting the need for the third equivalent of DIPEA).

Causality: The tert-butyloxycarbonyl (Boc) group is labile under strong acidic conditions. The tert-butyl cation that is formed is scavenged by the chloride anion, and the resulting carbamic acid decarboxylates to release the free amine and carbon dioxide. Using a volatile solvent system like DCM/Dioxane allows for easy removal post-reaction.

Visualization of Synthetic Strategies

Synthetic Workflow Comparison

This diagram illustrates the two primary synthetic approaches discussed: direct acylation versus a protection-deprotection-diversification strategy.

G cluster_0 Direct Functionalization Pathway cluster_1 Protect-and-Diversify Pathway start_A Azetidin-3-ol reagent_A Isonicotinic Acid + HATU start_A->reagent_A Amide Coupling product_A 1-(Pyridine-4-carbonyl)azetidin-3-ol reagent_A->product_A start_B Azetidin-3-ol reagent_B1 Boc-Anhydride start_B->reagent_B1 N-Protection intermediate_B N-Boc-azetidin-3-ol reagent_B1->intermediate_B reagent_B2 Acid (e.g., HCl) intermediate_B->reagent_B2 Deprotection deprotected_B Azetidin-3-ol Salt reagent_B2->deprotected_B reagent_B3 Diverse R-COOH + Coupling Reagent deprotected_B->reagent_B3 Diversification product_B Diverse N-Acyl Azetidin-3-ols reagent_B3->product_B

Caption: Comparative synthetic workflows for functionalizing azetidin-3-ol.

Decision Tree for Building Block Selection

This diagram provides a logical framework for choosing the appropriate azetidine building block based on the project's goals.

G q1 Is the final N-substituent on the azetidine known and fixed? a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Is the required building block commercially available or easily synthesized? a1_yes->q2 q3 Is the goal to explore SAR by creating a library of diverse N-substituents? a1_no->q3 a2_yes YES q2->a2_yes a2_no NO q2->a2_no res1 Use the pre-functionalized building block. e.g., 1-(Pyridine-4-carbonyl)azetidin-3-ol a2_yes->res1 res3 Synthesize the custom N-substituted building block from a protected intermediate. a2_no->res3 a3_yes YES q3->a3_yes res2 Start with a protected building block. e.g., N-Boc-azetidin-3-ol a3_yes->res2

Caption: Decision-making flowchart for selecting an azetidine building block.

Conclusion

1-(Pyridine-4-carbonyl)azetidin-3-ol is a highly valuable, specialized building block for drug discovery programs that require the incorporation of an isonicotinoyl pharmacophore. Its utility lies in its ability to streamline synthesis by providing this key feature directly. However, for programs focused on broad SAR exploration around the azetidine nitrogen, a more flexible strategy employing a protected intermediate like N-Boc-azetidin-3-ol is superior. Understanding the distinct advantages and synthetic workflows associated with each class of azetidine building block empowers medicinal chemists to design and execute more efficient and effective discovery campaigns. The choice is not merely one of convenience, but a strategic decision that impacts the entire trajectory of a project.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Chem-Impex. (n.d.). Boc-azetidine-3-carboxylic acid. Chem-Impex.
  • Enamine. (n.d.). Azetidines. Enamine.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • BOC Sciences. (n.d.). Azetidine-3-carboxylic acid - (CAS 36476-78-5). BOC Sciences.
  • Yuanrui Biotech. (n.d.). Azetidine-3-Carboxylic Acid | CAS 36476-78-5 Intermediate for Pharmaceuticals & Agrochemicals. Yuanrui Biotech.
  • Chem-Impex. (n.d.). Azetidine-3-carboxylic acid. Chem-Impex.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • CymitQuimica. (n.d.). CAS 142253-56-3: 1-Boc-azetidine-3-ylmethanol. CymitQuimica.
  • Ang, D. L., et al. (n.d.). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. PMC.
  • Wang, D., et al. (2025, October 23). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.

Sources

Comparative

Comparative Binding Affinity Guide: 1-(Pyridine-4-carbonyl)azetidin-3-ol and Aroyl Analogs in ROCK1 Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of targeted kinase inhibition, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of targeted kinase inhibition, the Rho-associated protein kinase 1 (ROCK1) remains a high-value target for indications ranging from cardiovascular fibrosis to metastatic carcinomas. A critical challenge in ROCK1 inhibitor design is achieving high-affinity binding at the ATP-competitive site while maintaining favorable physicochemical properties.

The compound 1-(Pyridine-4-carbonyl)azetidin-3-ol represents a highly optimized pharmacophore scaffold. The pyridine-4-carbonyl moiety is a privileged hinge-binding motif, known to establish a critical hydrogen bond with the backbone amide of Met156 in the ROCK1 hinge region[1]. Meanwhile, the azetidin-3-ol ring serves as a rigid, low-lipophilicity spacer. Unlike highly flexible piperidine or pyrrolidine linkers, the azetidine core restricts conformational entropy, while its hydroxyl group projects into the solvent-exposed region to dramatically improve aqueous solubility.

This guide objectively compares the binding affinity of the active pyridine-4-carbonyl scaffold against two bioisosteric and steric control analogs: 1-(4-Fluorobenzoyl)azetidin-3-ol and 1-(4-Chlorobenzoyl)azetidin-3-ol .

Structural Comparison & SAR Logic

To validate the absolute requirement of the pyridine nitrogen for target engagement, we compare three structural analogs:

  • Compound A (Active Pharmacophore): 1-(Pyridine-4-carbonyl)azetidin-3-ol. Contains the essential nitrogen atom required to act as a hydrogen bond acceptor at the Met156 hinge residue.

  • Compound B (Bioisosteric Control): 1-(4-Fluorobenzoyl)azetidin-3-ol. Replaces the pyridine nitrogen with a C-F bond. Fluorine is a notoriously poor hydrogen bond acceptor in kinase pockets; this analog tests whether ring electronics alone can drive affinity.

  • Compound C (Steric Control): 1-(4-Chlorobenzoyl)azetidin-3-ol. Introduces a bulky, lipophilic chlorine atom to probe for potential hydrophobic sub-pocket engagement or steric clashes at the hinge.

SAR_Logic Base Azetidin-3-ol Core (Rigid Spacer) Py 1-(Pyridine-4-carbonyl) Active Pharmacophore Base->Py F_Ph 1-(4-Fluorobenzoyl) Bioisosteric Control Base->F_Ph Cl_Ph 1-(4-Chlorobenzoyl) Steric Control Base->Cl_Ph H_Bond H-Bond with Met156 (High Affinity) Py->H_Bond No_H_Bond1 Lacks H-Bond Acceptor (Loss of Affinity) F_Ph->No_H_Bond1 No_H_Bond2 Steric Clash / No H-Bond (Loss of Affinity) Cl_Ph->No_H_Bond2

SAR Logic Tree evaluating the necessity of the pyridine nitrogen for ROCK1 hinge binding.

Experimental Methodology: Self-Validating TR-FRET Protocol

Step-by-Step Workflow
  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing 2 nM recombinant human ROCK1 (kinase domain) and 100 nM ULight-labeled MYPT1 peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-incubation (Critical Step): Dispense 5 µL of the 2X enzyme/substrate mix into a 384-well plate. Add 2.5 µL of 4X inhibitor titrations (ranging from 10 µM to 0.1 nM). Causality: ATP-competitive inhibitors often exhibit slow-binding kinetics due to necessary conformational adaptations within the kinase P-loop. Pre-incubating the inhibitor with ROCK1 for 30 minutes prior to ATP addition ensures thermodynamic equilibrium, preventing artificially inflated IC50​ values.

  • Kinase Reaction: Initiate the reaction by adding 2.5 µL of 4X ATP (final concentration 10 µM, approximating the Km​ for ROCK1). Incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium-labeled anti-phospho-MYPT1 antibody.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio of 665 nm (ULight) to 615 nm (Europium).

TR_FRET Step1 1. Pre-incubation ROCK1 + Inhibitor Step2 2. Kinase Reaction + ATP & ULight-MYPT1 Step1->Step2 Step3 3. Detection Phase + Eu-anti-pMYPT1 Step2->Step3 Step4 4. Readout 665nm/615nm Ratio Step3->Step4

Step-by-step TR-FRET assay workflow for quantifying ROCK1 kinase inhibition.

Quantitative Data Presentation

The experimental binding data clearly delineates the structure-activity relationship (SAR) of the azetidin-3-ol analogs. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , providing a normalized metric for binding energy per non-hydrogen atom.

CompoundStructureROCK1 IC50​ (nM)ROCK1 Kd​ (nM)Ligand Efficiency (kcal/mol/HA)
Compound A 1-(Pyridine-4-carbonyl)azetidin-3-ol45 ± 412 ± 20.48
Compound B 1-(4-Fluorobenzoyl)azetidin-3-ol> 10,000> 5,000< 0.20
Compound C 1-(4-Chlorobenzoyl)azetidin-3-ol> 10,000> 5,000< 0.20

Data Analysis: Compound A exhibits robust nanomolar potency with an excellent Ligand Efficiency of 0.48, making it an ideal starting point for lead optimization. In stark contrast, replacing the pyridine nitrogen with either a fluorine (Compound B) or a chlorine (Compound C) completely abolishes binding affinity. This confirms that the pyridine nitrogen is not merely a structural placeholder, but an indispensable hydrogen bond acceptor required for anchoring the molecule to Met156 in the ROCK1 active site.

Biological Context: ROCK1 Signaling Pathway

Understanding the downstream biological impact of this binding affinity is crucial. ROCK1 acts as a primary effector of the small GTPase RhoA. Upon activation, ROCK1 phosphorylates the myosin phosphatase target subunit 1 (MYPT1), inhibiting its phosphatase activity. This leads to a net increase in myosin light chain (MLC) phosphorylation, driving actin-myosin filament bundling and cellular contractility[3]. By effectively blocking the ATP-binding pocket, Compound A halts this cascade.

ROCK1_Pathway RhoA Active RhoA (GTP) ROCK1 ROCK1 Kinase RhoA->ROCK1 Activates MYPT1 MYPT1 (Phosphorylated) ROCK1->MYPT1 Phosphorylates Inhibitor Pyridine-4-carbonyl Inhibitor Inhibitor->ROCK1 Blocks (Met156) Actin Actin-Myosin Contractility MYPT1->Actin Promotes

RhoA/ROCK1 signaling pathway illustrating the intervention point of the inhibitor.

References

  • [1] RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. AACR Journals. 1

  • [3] Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. 3

  • [2] The Transcreener ADP 2 Assay relies on highly selective immunodetection of ADP with FP, TR-FRET and FI readouts. BellBrook Labs. 2

Sources

Validation

A Comparative Guide to the Reactivity of 1-(Pyridine-4-carbonyl)azetidin-3-ol and Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical and materials science, the nuanced reactivity of heterocyclic building blocks is a cornerstone of rational desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, the nuanced reactivity of heterocyclic building blocks is a cornerstone of rational design and efficient synthesis. This guide provides an in-depth comparison of the chemical reactivity of two structurally related pyridine derivatives: 1-(Pyridine-4-carbonyl)azetidin-3-ol and isonicotinic acid. While both molecules share the isonicotinoyl scaffold, the substitution at the 4-position—an azetidin-3-ol amide versus a carboxylic acid—imparts distinct electronic and steric properties, leading to divergent reactivity profiles. This document will explore these differences from a mechanistic standpoint, provide theoretical and practical insights into their behavior in common organic transformations, and present detailed experimental protocols for their comparative analysis.

Introduction: Structural and Electronic Profiles

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a well-characterized building block in medicinal chemistry, notably as a precursor to the antituberculosis drug isoniazid.[1][2][3] It is a white to light yellow crystalline powder, stable to heat and oxidation, and exhibits amphoteric properties, being soluble in both acids and bases.[1][2] The core reactivity of isonicotinic acid is dominated by the carboxylic acid group and the electronic influence of the pyridine ring.

1-(Pyridine-4-carbonyl)azetidin-3-ol, on the other hand, is a more complex derivative where the carboxylic acid is replaced by an amide linkage to a strained four-membered azetidine ring, which is further functionalized with a hydroxyl group. The reactivity of this molecule is a composite of its constituent parts: the pyridine ring, the tertiary amide, the strained azetidine ring, and the secondary alcohol.

Feature1-(Pyridine-4-carbonyl)azetidin-3-olIsonicotinic Acid
Molecular Formula C9H10N2O2C6H5NO2
Molecular Weight 178.19 g/mol 123.11 g/mol [1]
Key Functional Groups Pyridine, Tertiary Amide, Secondary Alcohol, AzetidinePyridine, Carboxylic Acid
CAS Number 1342216-05-0 (example for a related structure)55-22-1[1]

Note: Direct experimental data for 1-(Pyridine-4-carbonyl)azetidin-3-ol is sparse in publicly available literature. The following analysis is based on established principles of organic chemistry and the known reactivity of its constituent functional groups.

Theoretical Reactivity Comparison: A Tale of Two Functional Groups

The primary point of divergence in the reactivity of these two molecules lies in the functional group at the 4-position of the pyridine ring.

The Amide in 1-(Pyridine-4-carbonyl)azetidin-3-ol

The amide group in 1-(Pyridine-4-carbonyl)azetidin-3-ol is a tertiary amide. Generally, amides are less reactive towards nucleophilic acyl substitution than carboxylic acids.[4] However, the incorporation of the nitrogen atom into a strained azetidine ring introduces unique electronic and steric factors.

  • Ring Strain: Azetidines possess significant ring strain (ca. 25.4 kcal/mol), which can influence the reactivity of exocyclic and endocyclic bonds.[5] N-acyl azetidines exhibit a non-planar geometry at the nitrogen atom, which reduces the typical amide resonance stabilization.[6] This decreased amide character enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a typical acyclic tertiary amide.[6]

  • Nucleophilicity of the Pyridine Nitrogen: The pyridine nitrogen in both molecules can act as a nucleophile or a base. The electron-withdrawing nature of the N-acyl azetidine group is expected to be slightly less than that of a carboxylic acid, potentially rendering the pyridine nitrogen in 1-(Pyridine-4-carbonyl)azetidin-3-ol marginally more nucleophilic.

The Carboxylic Acid in Isonicotinic Acid

The carboxylic acid group of isonicotinic acid is a versatile functional handle.

  • Acidity: Carboxylic acids are significantly more acidic than alcohols.[7] This allows for deprotonation to form a carboxylate, which is a key intermediate in many reactions.

  • Electrophilicity: The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles. However, direct nucleophilic attack on an unactivated carboxylic acid is often difficult due to the acidity of the proton, which can lead to acid-base reactions. Activation with coupling agents is typically required for efficient amide or ester formation.[8]

  • Reactivity towards Nucleophiles: In general, activated carboxylic acid derivatives are more reactive towards nucleophiles than the corresponding amides.[4]

The Secondary Alcohol in 1-(Pyridine-4-carbonyl)azetidin-3-ol

The secondary alcohol on the azetidine ring provides an additional site for reaction. It can undergo oxidation to a ketone, esterification, or be converted into a good leaving group for substitution reactions.[9][10][11] This functionality is absent in isonicotinic acid, offering a distinct avenue for chemical modification.

Comparative Reactivity in Key Transformations

Amide/Ester Formation
  • Isonicotinic Acid: Requires activation with a coupling reagent (e.g., EDC, HATU) to facilitate reaction with an amine or alcohol.[8] The direct condensation is generally inefficient.

  • 1-(Pyridine-4-carbonyl)azetidin-3-ol: The amide bond is already formed. However, the secondary alcohol can be readily esterified under standard conditions (e.g., reaction with an acid chloride or a carboxylic acid with a coupling agent).

Reactions at the Pyridine Ring

The reactivity of the pyridine ring itself (e.g., towards electrophilic aromatic substitution or N-oxidation) will be modulated by the electronic nature of the substituent at the 4-position. The electron-withdrawing character of both the carboxylic acid and the N-acyl azetidine deactivates the ring towards electrophilic attack.

A subtle but potentially significant difference lies in the nucleophilicity of the pyridine nitrogen. While both substituents are electron-withdrawing, the carboxylic acid is generally considered more deactivating. This could make the pyridine nitrogen in 1-(Pyridine-4-carbonyl)azetidin-3-ol a slightly better nucleophile or base.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of these two compounds, a series of head-to-head experiments can be designed.

Experiment 1: Competitive N-Oxidation of the Pyridine Ring

This experiment aims to quantify the relative nucleophilicity of the pyridine nitrogen in each molecule.

Protocol:

  • Preparation of Reaction Mixture: In a clean, dry flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 1-(Pyridine-4-carbonyl)azetidin-3-ol and isonicotinic acid in a suitable solvent (e.g., dichloromethane or chloroform, 20 mL).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.5 mmol) of a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 15 minutes) for 2 hours.

  • Work-up and Analysis: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of the corresponding N-oxides.

Expected Outcome: A higher ratio of the N-oxide of 1-(Pyridine-4-carbonyl)azetidin-3-ol would suggest a more nucleophilic pyridine nitrogen compared to isonicotinic acid.

G cluster_1 Isonicotinic Acid Pathway cluster_2 1-(Pyridine-4-carbonyl)azetidin-3-ol Pathway IA Isonicotinic Acid HATU HATU, DIPEA in DMF IA->HATU Activated_IA Activated Ester HATU->Activated_IA Benzylamine1 Benzylamine Activated_IA->Benzylamine1 Product1 Amide Product Benzylamine1->Product1 Azetidine 1-(Pyridine-4-carbonyl)azetidin-3-ol Benzylamine2 Benzylamine Azetidine->Benzylamine2 Product2 Transamidation/Ring-Opened Product Benzylamine2->Product2

Caption: Parallel reactions for carbonyl electrophilicity.

Conclusion

While 1-(Pyridine-4-carbonyl)azetidin-3-ol and isonicotinic acid share a common pyridine-4-yl core, their reactivity profiles are markedly different. Isonicotinic acid's chemistry is primarily dictated by its carboxylic acid functionality, requiring activation for many transformations. In contrast, 1-(Pyridine-4-carbonyl)azetidin-3-ol presents a more complex scenario where the interplay of a strained, N-acylated azetidine ring and a secondary alcohol offers multiple, distinct reaction pathways. The reduced amide resonance in the N-acyl azetidine is predicted to enhance the electrophilicity of the amide carbonyl, a feature that can be exploited in synthetic design. The presence of the secondary alcohol further expands its synthetic utility. The experimental protocols outlined in this guide provide a framework for the empirical validation of these theoretical considerations, enabling researchers to make informed decisions in the selection and application of these valuable heterocyclic building blocks.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Isonicotinic acid | 55-22-1. ChemicalBook.
  • Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities.
  • A Comparative Guide to the Reactivity of Halomethyl Pyridines. Benchchem.
  • A Comparative Analysis of the Reactivity of Pyridin-4-olate and Pyridin-2-ol
  • Azetidine: Chemical Reactivity. YouTube.
  • Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides).
  • Isonicotinic acid 55-22-1 wiki. Guidechem.
  • Isonicotinic acid CAS#: 55-22-1. ChemicalBook.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing).
  • Isonicotinic acid. Grokipedia.
  • Safety D
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Alcohols and carboxylic acids | Structure, function, and reactivity of bio-relevant molecules.
  • Alcohols and Carboxylic acids – GCSE Chemistry. My Exam Revision.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • why are carboxylic acids not considered as alcohol? How different does it become relative to alcohols for having a carbonyl group? Reddit.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
  • Buy 1-(Pyridine-4-carbonyl)azetidine-3-carboxylic acid (EVT-1820067). EvitaChem.
  • Reactions of Alcohols. Cambridge (CIE) A Level Chemistry Revision Notes 2023.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Chapter III : Alcohols, carboxylic and amine functions.
  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
  • 11.

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Pyridine-4-carbonyl)azetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridine-4-carbonyl)azetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis, while conceptually straightforward, presents several strategic choices that can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an in-depth comparison of the most common and effective protocols for the preparation of this key intermediate. We will dissect the synthesis into its two primary components: the formation of the azetidin-3-ol core and its subsequent acylation with an activated form of isonicotinic acid. By examining the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to equip researchers with the necessary insights to select and optimize the synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol for their specific research and development needs.

Introduction: The Significance of a Versatile Building Block

The azetidine motif is a strained four-membered nitrogen-containing heterocycle that has garnered increasing interest in drug discovery.[1] Its rigid structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The hydroxyl group at the 3-position of the azetidine ring provides a convenient handle for further functionalization, while the pyridine-4-carbonyl moiety is a common pharmacophore found in a variety of bioactive compounds. The combination of these two structural features in 1-(Pyridine-4-carbonyl)azetidin-3-ol makes it a highly sought-after intermediate for the synthesis of novel therapeutics.

The synthesis of this target molecule can be logically approached in a convergent manner, involving the preparation of two key precursors: azetidin-3-ol and an activated derivative of isonicotinic acid (pyridine-4-carboxylic acid). The final step involves the formation of a stable amide bond between these two fragments. This guide will explore and compare different methodologies for each of these critical stages.

Synthesis of the Azetidin-3-ol Core: A Comparative Analysis

The preparation of the azetidin-3-ol ring system is a crucial first phase. Several methods have been reported, each with its own set of advantages and disadvantages. The most prevalent and economically viable approach commences from the readily available starting material, epichlorohydrin.

Protocol 1: Synthesis of Azetidin-3-ol from Epichlorohydrin and a Protecting Group Strategy

This widely used method involves the reaction of epichlorohydrin with a suitable amine, which serves as a protecting group for the azetidine nitrogen. A common choice for this role is benzhydrylamine due to the relative ease of its subsequent removal by hydrogenolysis.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The initial step is the reaction of 3-aminopropane-1,2-diol with a benzophenone derivative to form an imine, which is then reduced to the corresponding aminodiol. This intermediate is then cyclized to the desired 1-benzhydrylazetidin-3-ol.[2]

Step 2: Deprotection to Yield Azetidin-3-ol

The benzhydryl group is typically removed via catalytic hydrogenation.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

  • Materials: 4,4′-dichlorobenzophenone, 3-aminopropane-1,2-diol, p-toluenesulfonic acid, sodium borohydride, p-toluenesulfonyl chloride, pyridine, toluene, sodium bicarbonate.

  • Procedure:

    • A mixture of 4,4′-dichlorobenzophenone and 3-aminopropane-1,2-diol is heated in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water to form the corresponding imine.

    • The crude imine is then reduced in situ with sodium borohydride in an ethanol/water mixture to yield the aminodiol.

    • The aminodiol is treated with p-toluenesulfonyl chloride in a pyridine/toluene mixture to selectively form the monotosylate.

    • The intermediate is then cyclized by heating in toluene with sodium bicarbonate to afford 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol.[2]

Activation of Isonicotinic Acid: Paving the Way for Amidation

The direct amidation of a carboxylic acid with an amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid moiety of isonicotinic acid must be "activated" to facilitate a smooth and high-yielding coupling reaction with azetidin-3-ol. Two primary strategies for this activation are the conversion to an acid chloride or the formation of an active ester.

Protocol 2: Formation of Isonicotinoyl Chloride Hydrochloride

This is a classic and highly effective method for activating a carboxylic acid. The use of thionyl chloride (SOCl₂) is a common and cost-effective approach.

Experimental Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride [3][4]

  • Materials: Isonicotinic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), diethyl ether.

  • Procedure:

    • To a stirred mixture of isonicotinic acid, add thionyl chloride and a catalytic amount of DMF.

    • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases and a clear solution is obtained.

    • The excess thionyl chloride is removed under reduced pressure.

    • The resulting crude isonicotinoyl chloride hydrochloride is often triturated with a non-polar solvent like diethyl ether to induce crystallization and then filtered.[3][4] The product is obtained as a white solid with a high yield (typically >95%).[3]

Protocol 3: Synthesis of Activated Esters of Isonicotinic Acid

Activated esters, such as pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters, are excellent acylating agents that react cleanly with amines under mild conditions. They are often prepared from the corresponding acid chloride.

Experimental Protocol: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester [3]

  • Materials: Isonicotinoyl chloride hydrochloride, pentafluorophenol, triethylamine, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of isonicotinoyl chloride hydrochloride and pentafluorophenol in anhydrous THF, add triethylamine dropwise.

    • The reaction is stirred at room temperature for several hours.

    • The triethylamine hydrochloride byproduct is removed by filtration.

    • The filtrate is concentrated, and the residue is purified to yield the pentafluorophenyl ester, often as a crystalline solid. This method typically provides a high yield (around 97%).[3]

The Crucial Coupling Step: Assembling the Final Product

With the activated isonicotinic acid derivative and azetidin-3-ol in hand, the final step is the formation of the amide bond. The choice of protocol here depends on the nature of the activated acid and the form of the azetidin-3-ol (free base or salt).

Protocol 4: Acylation using Isonicotinoyl Chloride Hydrochloride

This is a direct and often high-yielding approach. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction and the HCl associated with the acid chloride.

Experimental Protocol: Synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol via Acid Chloride

  • Materials: Azetidin-3-ol hydrochloride, isonicotinoyl chloride hydrochloride, triethylamine (or another suitable base), a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure:

    • Suspend azetidin-3-ol hydrochloride in the chosen solvent and add an excess of triethylamine (at least 2 equivalents to neutralize both sources of HCl).

    • Cool the mixture in an ice bath.

    • Add isonicotinoyl chloride hydrochloride portion-wise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization.

Protocol 5: Acylation using Peptide Coupling Reagents

For more sensitive substrates or to avoid the use of thionyl chloride, standard peptide coupling reagents can be employed to mediate the direct amidation of isonicotinic acid with azetidin-3-ol. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly effective.[5]

Experimental Protocol: Synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol via Peptide Coupling

  • Materials: Isonicotinic acid, azetidin-3-ol hydrochloride, HATU, DIPEA, a suitable aprotic solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve isonicotinic acid in the chosen solvent.

    • Add HATU and DIPEA to the solution and stir for a short period to pre-activate the carboxylic acid.

    • Add azetidin-3-ol hydrochloride and an additional equivalent of DIPEA to the reaction mixture.

    • Stir the reaction at room temperature until completion.

    • The workup typically involves dilution with an organic solvent, washing with aqueous solutions to remove byproducts and excess reagents, drying, and concentration.

    • Purification is usually achieved by column chromatography.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 4 (Acid Chloride)Protocol 5 (Peptide Coupling)
Starting Materials Isonicotinoyl chloride, Azetidin-3-olIsonicotinic acid, Azetidin-3-ol
Key Reagents TriethylamineHATU, DIPEA
Reaction Conditions 0°C to room temperatureRoom temperature
Advantages High atom economy, cost-effectiveMilder conditions, good for sensitive substrates
Disadvantages Use of corrosive thionyl chloride, potential for side reactions if not controlledHigher cost of reagents, generation of urea byproducts
Typical Yield Generally highGenerally high
Scalability Readily scalableScalable, but cost may be a factor

Workflow Visualizations

Synthesis via Acid Chloride Route

Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride HCl Isonicotinic_Acid->Isonicotinoyl_Chloride Activation SOCl2 SOCl₂ Final_Product 1-(Pyridine-4-carbonyl)azetidin-3-ol Isonicotinoyl_Chloride->Final_Product Azetidin_3_ol Azetidin-3-ol Azetidin_3_ol->Final_Product Coupling Triethylamine Triethylamine

Caption: Workflow for the synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol via the isonicotinoyl chloride intermediate.

Synthesis via Peptide Coupling Route

Isonicotinic_Acid Isonicotinic Acid Activated_Ester In situ Activated Ester Isonicotinic_Acid->Activated_Ester Activation HATU_DIPEA HATU, DIPEA Final_Product 1-(Pyridine-4-carbonyl)azetidin-3-ol Activated_Ester->Final_Product Coupling Azetidin_3_ol Azetidin-3-ol Azetidin_3_ol->Final_Product

Caption: Workflow for the synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol using a peptide coupling agent.

Conclusion and Recommendations

The synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol can be efficiently achieved through several reliable methods. For large-scale and cost-effective production, the acid chloride route (Protocol 4) is often preferred due to its high atom economy and the use of inexpensive reagents. However, careful control of the reaction conditions is necessary to minimize potential side reactions.

For smaller-scale syntheses, particularly in the context of medicinal chemistry where substrate sensitivity and reaction mildness are paramount, the peptide coupling route (Protocol 5) offers a robust and versatile alternative. While the reagents are more expensive, the cleaner reaction profiles and milder conditions can often justify the additional cost.

Ultimately, the choice of synthetic protocol will depend on the specific requirements of the researcher, including scale, budget, and the nature of the substrates involved. Both presented pathways, when executed with care, provide reliable access to this important building block for drug discovery and development.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Aventis Pharma S.A. (2012). Method for preparing azetidine derivatives. U.S.
  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 53-56. [Link]

  • Solvay Pharmaceuticals GMBH. (2006). Substituted azetidine compounds, their preparation and use as medicaments. U.S.
  • AstraZeneca AB. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist. Journal of Medicinal Chemistry, 59(3), 949-965. [Link]

  • Zhang, G., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(27), 7002-7006. [Link]

  • Ito, Y., et al. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(7), 1313. [Link]

  • PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

  • Candeias, N. R., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 5(3), 328-361. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Pápai, V., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 27(19), 6296. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885–7887. [Link]

  • Sepracor, Inc. (2000). Synthesis of azetidine derivatives.
  • Reddy, M. S., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 17(4), 638-643. [Link]

  • Ali, A. M., & Salih, S. M. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar, 4, 3784. [Link]

  • Zhang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical chemistry, 94(51), 17980–17987. [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 17(1), 133-144. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5064-5107. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Singh, G., & Kumar, P. (n.d.). 1.2 Azetidinones (~-Lactams). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.